3-(4-Fluorophenyl)phenol
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZGBYKFVYILAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562739 | |
| Record name | 4'-Fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10540-41-7 | |
| Record name | 4'-Fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Fluorophenyl)phenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Fluorophenyl)phenol is a fluorinated biphenyl derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural information, and relevant experimental methodologies. The strategic incorporation of a fluorine atom onto the phenyl ring can significantly influence the molecule's physicochemical and biological properties, making it a compound of interest for the development of novel therapeutic agents and functional materials. This document serves as a foundational resource for professionals engaged in research and development involving this and related molecular scaffolds.
Chemical Structure and Identification
The structural identity of this compound is defined by a phenol ring linked to a 4-fluorophenyl group at the meta position. This arrangement confers a specific three-dimensional conformation and electronic distribution that dictates its chemical reactivity and biological interactions.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 10540-41-7[1][2] |
| Molecular Formula | C₁₂H₉FO[1] |
| SMILES | C1(=CC=C(C=C1)C2=CC=C(C=C2)F)O[1] |
| InChI Key | RHMPLDJJXGPMEX-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 188.20 g/mol [1] | |
| Melting Point | Data not available | Expected to be a solid at room temperature, similar to other biphenyl derivatives. |
| Boiling Point | Data not available | Likely to be significantly higher than that of phenol (181.7 °C) due to increased molecular weight. |
| Solubility | Sparingly soluble in water | Phenol has a solubility of 8.3 g/100 mL in water. The larger, more hydrophobic biphenyl structure of this compound is expected to decrease water solubility.[3] It is expected to be soluble in organic solvents like methanol, ethanol, and acetone. |
| pKa | ~9-10 | The pKa of phenol is 9.95.[3] The fluorine substituent, being electron-withdrawing, is expected to slightly increase the acidity of the phenolic proton, resulting in a slightly lower pKa compared to phenol. For comparison, the pKa of 4-fluorophenol is 9.89.[4] |
Experimental Protocols
Synthesis: Suzuki-Miyaura Cross-Coupling
A common and effective method for the synthesis of biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.
General Protocol:
-
Reactants: 3-Methoxyphenylboronic acid and 1-bromo-4-fluorobenzene (or 3-bromophenol and 4-fluorophenylboronic acid).
-
Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos).
-
Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
-
Solvent: A two-phase solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane) and water.
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Demethylation (if using 3-methoxyphenylboronic acid): The resulting 3-methoxy-4'-fluorobiphenyl can be demethylated to yield the final product, this compound, using a reagent such as boron tribromide (BBr₃).
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the phenol ring will be influenced by the hydroxyl group, while those on the fluorophenyl ring will show coupling to the fluorine atom. The phenolic proton will appear as a broad singlet, the position of which can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 188.20). Fragmentation patterns may include the loss of CO, F, and other characteristic fragments of biphenyl and phenol structures.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Biological Activity and Potential Applications
Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[5] The introduction of a fluorine atom can enhance these properties by increasing metabolic stability, improving membrane permeability, and altering binding interactions with biological targets.
While specific studies on the biological activity of this compound are limited in publicly available literature, its structural motif is present in various biologically active molecules. For instance, fluorophenyl groups are common in many approved drugs, where they contribute to improved pharmacokinetic and pharmacodynamic profiles.
Potential areas of investigation for this compound include:
-
Enzyme Inhibition: The phenol and fluorophenyl moieties could serve as pharmacophores for interaction with various enzyme active sites.
-
Receptor Modulation: The compound could be explored as a ligand for nuclear receptors or other cell surface receptors.
-
Anticancer Research: Many biphenyl and phenol derivatives have demonstrated cytotoxic effects against cancer cell lines.[6]
-
Neuropharmacology: The blood-brain barrier permeability of small molecules can sometimes be enhanced by fluorination, suggesting potential applications in targeting the central nervous system.
Diagram of a Potential Signaling Pathway Interaction:
Given that many polyphenolic compounds exert their effects through modulation of inflammatory pathways, a hypothetical interaction with the Toll-like Receptor 4 (TLR4) signaling pathway is depicted below. This is a generalized representation and has not been experimentally validated for this compound.[7]
Caption: Hypothetical modulation of the TLR4 signaling pathway by this compound.
Conclusion
This compound represents a valuable chemical entity with significant potential for further investigation in drug discovery and materials science. This guide has summarized its core chemical properties and structure, outlined relevant experimental methodologies for its synthesis and analysis, and suggested potential avenues for exploring its biological activity. The information provided herein is intended to serve as a foundational resource to facilitate and inspire future research and development efforts centered on this promising molecule.
References
- 1. appchemical.com [appchemical.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Phenol - Sciencemadness Wiki [sciencemadness.org]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting the TLR4 signaling pathway by polyphenols: A novel therapeutic strategy for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-(4-Fluorophenyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-(4-Fluorophenyl)phenol, a biphenyl compound of interest in medicinal chemistry and materials science. The primary synthetic route described herein involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the core biphenyl structure, followed by a demethylation step to yield the final phenolic product. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to facilitate its application in a laboratory setting.
I. Overview of the Synthetic Pathway
The synthesis commences with the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-methoxyphenylboronic acid and 1-bromo-4-fluorobenzene. This reaction efficiently constructs the C-C bond between the two aromatic rings, yielding the intermediate, 4'-fluoro-3-methoxybiphenyl. Subsequent cleavage of the methyl ether in this intermediate using boron tribromide (BBr₃) affords the desired this compound.
II. Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Suzuki-Miyaura Cross-Coupling of 3-Methoxyphenylboronic Acid and 1-Bromo-4-fluorobenzene
| Parameter | Value | Reference |
| Reactants | 3-Methoxyphenylboronic acid, 1-Bromo-4-fluorobenzene | General Suzuki Coupling Protocols |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | [1][2] |
| Base | Potassium Carbonate (K₂CO₃) | [3] |
| Solvent | Dimethylformamide (DMF) / Water | [3] |
| Temperature | 70-110 °C | [3] |
| Reaction Time | 3-8 hours | [3] |
| Reported Yield of Analogous Reactions | 85-98% | [1] |
Table 2: Demethylation of 4'-Fluoro-3-methoxybiphenyl
| Parameter | Value | Reference |
| Reactant | 4'-Fluoro-3-methoxybiphenyl | |
| Reagent | Boron Tribromide (BBr₃) | [4][5][6] |
| Solvent | Dichloromethane (DCM) | [4][6] |
| Temperature | -78 °C to Room Temperature | [4] |
| Reaction Time | Overnight | [4][6] |
| Reported Yield of Analogous Reactions | 77-86% | [4] |
III. Experimental Protocols
A. Step 1: Synthesis of 4'-Fluoro-3-methoxybiphenyl via Suzuki-Miyaura Coupling
This protocol is adapted from established Suzuki-Miyaura coupling procedures for aryl halides and arylboronic acids.[1][3]
Materials:
-
3-Methoxyphenylboronic acid
-
1-Bromo-4-fluorobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for extraction and purification
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxyphenylboronic acid (1.0 equiv), 1-bromo-4-fluorobenzene (1.0 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add anhydrous dimethylformamide (DMF) and water (typically a 95:5 mixture) to dissolve the reactants.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 equiv), to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4'-fluoro-3-methoxybiphenyl by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
B. Step 2: Synthesis of this compound via Demethylation
This protocol is adapted from a procedure for the demethylation of a similar methoxybiphenyl compound using boron tribromide.[4]
Materials:
-
4'-Fluoro-3-methoxybiphenyl
-
Boron tribromide (BBr₃) solution (e.g., 1.0 M in dichloromethane)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Diethyl ether
-
2N Sodium hydroxide (NaOH) solution
-
Dilute hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Dry ice/acetone bath
-
Standard glassware for extraction and purification
Procedure:
-
Dissolve 4'-fluoro-3-methoxybiphenyl (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (1.1 equiv per methoxy group) in DCM to the cooled solution via the dropping funnel with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.
-
Once gas evolution has ceased, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Extract the organic layer with a 2N sodium hydroxide solution.
-
Separate the aqueous layer and acidify it with dilute hydrochloric acid until a precipitate forms.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
IV. Visualizations
The following diagrams illustrate the key processes in the synthesis of this compound.
Caption: Overall synthesis pathway for this compound.
Caption: Experimental workflow for the Suzuki-Miyaura coupling step.
Caption: Experimental workflow for the BBr₃ demethylation step.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
Spectroscopic Profile of 3-(4-Fluorophenyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-(4-Fluorophenyl)phenol. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. It is intended to serve as a reference for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of related structures, including 4-fluorobiphenyl, 3-hydroxybiphenyl, and general principles of spectroscopic interpretation.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | d | 2H | H-2', H-6' |
| ~7.35 | t | 1H | H-5 |
| ~7.20 | d | 1H | H-6 |
| ~7.10 | t | 2H | H-3', H-5' |
| ~6.90 | s | 1H | H-2 |
| ~6.80 | d | 1H | H-4 |
| ~5.00 | s (broad) | 1H | -OH |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) (ppm) | Assignment |
| ~162 (d, ¹JCF ≈ 245 Hz) | C-4' |
| ~156 | C-3 |
| ~142 | C-1 |
| ~137 (d, ⁴JCF ≈ 3 Hz) | C-1' |
| ~130 | C-5 |
| ~129 (d, ³JCF ≈ 8 Hz) | C-2', C-6' |
| ~118 | C-6 |
| ~116 (d, ²JCF ≈ 21 Hz) | C-3', C-5' |
| ~115 | C-4 |
| ~114 | C-2 |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1610, 1585, 1500, 1470 | Medium-Strong | Aromatic C=C stretching |
| ~1220 | Strong | C-O stretch (phenolic) |
| ~1230 | Strong | C-F stretch |
| 850-800 | Strong | p-disubstituted benzene C-H out-of-plane bend |
| 800-750, 700-680 | Strong | m-disubstituted benzene C-H out-of-plane bend |
MS (Mass Spectrometry) Data (Predicted)
| m/z | Relative Intensity | Assignment |
| 188 | High | [M]⁺ (Molecular Ion) |
| 187 | Moderate | [M-H]⁺ |
| 159 | Moderate | [M-CHO]⁺ |
| 133 | Moderate | [M-C₂H₂O]⁺ |
| 95 | Moderate | [C₆H₄F]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : Obtain the proton spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet) and subtract it from the sample spectrum to obtain the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization : Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. EI is a hard ionization technique that often leads to extensive fragmentation, providing structural information. ESI is a softer ionization method that typically yields a prominent molecular ion peak.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
An In-depth Technical Guide to 4'-Fluoro-[1,1'-biphenyl]-3-ol
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Synonyms
The compound 4'-Fluoro-[1,1'-biphenyl]-3-ol is a fluorinated biphenyl derivative. Biphenyl structures are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and biological activities. The fluorine substituent can enhance metabolic stability and binding affinity to biological targets.
IUPAC Name: 3-(4-Fluorophenyl)phenol
Synonyms:
-
4'-Fluoro-[1,1'-biphenyl]-3-ol
-
4'-Fluoro-3-hydroxybiphenyl
-
3-Hydroxy-4'-fluorobiphenyl
CAS Number: 10540-41-7
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical and spectroscopic properties of 4'-Fluoro-[1,1'-biphenyl]-3-ol is essential for its application in research and development. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₉FO | - |
| Molecular Weight | 188.20 g/mol | - |
| Appearance | Off-white to light yellow solid (predicted) | General knowledge |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | ~9-10 (estimated) | General knowledge |
| logP | ~3.5 (estimated) | General knowledge |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Predicted chemical shifts (CDCl₃, 400 MHz): δ ~7.5-7.0 (m, 8H, Ar-H), ~5.0 (s, 1H, OH). The aromatic region will show complex splitting patterns due to coupling between protons on both rings. |
| ¹³C NMR | Predicted chemical shifts (CDCl₃, 100 MHz): Signals expected in the aromatic region (δ ~115-160 ppm). The carbon attached to the fluorine will show a characteristic large coupling constant (¹J C-F). |
| IR Spectroscopy | Characteristic peaks (cm⁻¹): ~3600-3200 (broad, O-H stretch), ~3100-3000 (C-H stretch, aromatic), ~1600-1450 (C=C stretch, aromatic), ~1250-1000 (C-O stretch, phenol; C-F stretch).[1] |
| Mass Spectrometry | Expected [M]+ at m/z = 188.20. Fragmentation patterns would likely involve loss of CO and HF. |
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of 4'-Fluoro-[1,1'-biphenyl]-3-ol can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.[2]
Reaction Scheme:
Caption: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-3-ol.
Experimental Protocol:
-
Reagents and Materials:
-
3-Hydroxyphenylboronic acid (1.0 eq)
-
1-Fluoro-4-iodobenzene (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Toluene (solvent)
-
Water (solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 3-hydroxyphenylboronic acid, 1-fluoro-4-iodobenzene, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene and a degassed aqueous solution of potassium carbonate.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-Fluoro-[1,1'-biphenyl]-3-ol.
-
Potential Biological Activity and Signaling Pathways
While specific biological data for 4'-Fluoro-[1,1'-biphenyl]-3-ol is not extensively available, the structural motifs of fluorinated biphenyls and phenols suggest potential activities in several areas of drug discovery. Phenolic compounds are known to possess a wide range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties.[3] The introduction of a fluorine atom can enhance these properties.[4][5]
Hypothesized Mechanism of Action in Cancer Cells:
Based on the known activities of similar phenolic compounds, 4'-Fluoro-[1,1'-biphenyl]-3-ol could potentially modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.[6][7]
Caption: Hypothesized signaling pathway inhibition.
Suggested Experimental Assays
To elucidate the biological activity of 4'-Fluoro-[1,1'-biphenyl]-3-ol, a series of in vitro assays are recommended.
Experimental Workflow for Biological Screening:
Caption: Workflow for biological evaluation.
Protocol for MTT Cytotoxicity Assay:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37 °C with 5% CO₂.
-
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of 4'-Fluoro-[1,1'-biphenyl]-3-ol in culture media.
-
Replace the media in the wells with the media containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the media and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.[8]
-
This technical guide provides a foundational overview of 4'-Fluoro-[1,1'-biphenyl]-3-ol. Further experimental validation is necessary to fully characterize its properties and biological activities.
References
- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenolic compounds as selective antineoplasic agents against multidrug-resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tamoxifen (CAS RN: 10540-29-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational and research purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.
Abstract
This technical guide provides a comprehensive overview of Tamoxifen, a well-established selective estrogen receptor modulator (SERM). While the user initially inquired about CAS number 10540-41-7, extensive database searches have conclusively identified the correct CAS Registry Number for Tamoxifen as 10540-29-1 . This document will proceed with the data pertaining to this confirmed CAS number. The guide summarizes the key physical, chemical, and toxicological properties of Tamoxifen. It delves into its mechanism of action, metabolic pathways, and pharmacokinetic profile. Furthermore, detailed experimental protocols for common assays and visualizations of relevant signaling pathways are provided to support researchers in their study of this significant therapeutic agent.
Chemical and Physical Properties
Tamoxifen is a nonsteroidal triphenylethylene derivative with a complex pharmacological profile.[1][2] Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Registry Number | 10540-29-1 | [3][4] |
| IUPAC Name | (Z)-2-[4-(1,2-diphenylbut-1-en-1-yl)phenoxy]-N,N-dimethylethanamine | [5] |
| Molecular Formula | C₂₆H₂₉NO | [3] |
| Molecular Weight | 371.52 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Melting Point | 96-98 °C | [7] |
| pKa | 8.85 | [8] |
| Solubility | Insoluble in water. Soluble in methanol, ethanol, propanol, propylene glycol, dimethyl sulfoxide (DMSO), and chloroform. | [4][6] |
| LogP | 7.1 | [9] |
Safety and Toxicology
Tamoxifen is classified as a known human carcinogen and requires careful handling.[10][11] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling the compound.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.[12]
Toxicological Data:
| Parameter | Value | Species | Reference(s) |
| LD50 (Oral) | 4100 mg/kg | Rat | [13] |
| Carcinogenicity | Known to be a human carcinogen (IARC Group 1) | Human | [10][11] |
| Reproductive Toxicity | May damage fertility or the unborn child. | [14] |
Mechanism of Action and Pharmacology
Tamoxifen is a selective estrogen receptor modulator (SERM), exhibiting both estrogen antagonist and agonist effects depending on the target tissue.[1][2]
Estrogen Receptor Modulation
In breast tissue, Tamoxifen acts as an estrogen receptor antagonist.[15][16] It competitively binds to estrogen receptors (ERα and ERβ), preventing the binding of estradiol.[2][15] This Tamoxifen-ER complex then translocates to the nucleus and binds to estrogen response elements (EREs) on DNA. However, the complex fails to recruit the necessary coactivators for gene transcription, leading to a blockade of estrogen-mediated cell growth and proliferation in hormone receptor-positive breast cancer cells.[2][17]
Conversely, in other tissues such as the endometrium and bone, Tamoxifen can act as an estrogen agonist.[1][2] This tissue-specific activity is a key feature of SERMs.
Pharmacokinetics and Metabolism
Tamoxifen is administered orally and is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[8][18] The main metabolic pathways are N-demethylation and 4-hydroxylation.[18] These processes lead to the formation of several active metabolites, including N-desmethyltamoxifen, 4-hydroxytamoxifen, and the most potent metabolite, endoxifen.[5][19] The activity of CYP2D6 and CYP3A4 is crucial for the conversion of Tamoxifen to its more active forms.[5] Genetic variations in these enzymes can lead to inter-individual differences in drug response.[20] Tamoxifen and its metabolites are primarily excreted in the feces.[8]
Signaling Pathways and Resistance
While Tamoxifen is highly effective, acquired resistance can develop. This is often associated with the activation of alternative signaling pathways that promote cell survival and proliferation, bypassing the ER-blocking effects of Tamoxifen. Key pathways implicated in Tamoxifen resistance include the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways.[21]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of Tamoxifen on the proliferation of breast cancer cell lines (e.g., MCF-7).
Materials:
-
MCF-7 cells (or other ER-positive breast cancer cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Tamoxifen (dissolved in DMSO to create a stock solution)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Tamoxifen Treatment: Prepare serial dilutions of Tamoxifen from the stock solution in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the Tamoxifen dilutions (and a vehicle control with DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Analytical Methods
Mass Spectrometry (MS): High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common method for the quantitative analysis of Tamoxifen and its metabolites in biological samples.[22][23][24]
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to identify the functional groups present in the Tamoxifen molecule and to study its interactions with other molecules.[25][26][27]
Drug Interactions
Tamoxifen's metabolism can be affected by co-administration of other drugs, particularly those that inhibit or induce CYP2D6 and CYP3A4 enzymes.[28][29][30] For example, potent CYP2D6 inhibitors like certain selective serotonin reuptake inhibitors (SSRIs) can reduce the conversion of Tamoxifen to its active metabolite endoxifen, potentially decreasing its efficacy.[29] It is crucial for researchers and clinicians to be aware of potential drug interactions.[31]
References
- 1. Tamoxifen - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. scbt.com [scbt.com]
- 4. Tamoxifen | 10540-29-1 [chemicalbook.com]
- 5. usbio.net [usbio.net]
- 6. adipogen.com [adipogen.com]
- 7. Tamoxifen [drugfuture.com]
- 8. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Tamoxifen - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. swolverine.com [swolverine.com]
- 16. breastcancer.org [breastcancer.org]
- 17. researchgate.net [researchgate.net]
- 18. ClinPGx [clinpgx.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Frontiers | Physiologically-based pharmacokinetic modeling of tamoxifen and its metabolites in women of different CYP2D6 phenotypes provides new insight into the tamoxifen mass balance [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of tamoxifen and its metabolites in synthetic gastric fluid digests and urine samples using high-performance liquid chromatography with electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis of tamoxifen and its metabolites in human plasma by gas chromatography-mass spectrometry (GC-MS) using selected ion monitoring (SIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Theoretical calculation of uv-vis, ir spectra and reactivity properties of tamoxifen drug: a methodology comparison - MedCrave online [medcraveonline.com]
- 28. Drug Interactions With Tamoxifen and Treatment Effectiveness in Premenopausal Breast Cancer Patients: A Bayesian Joint Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bmj.com [bmj.com]
- 30. Tamoxifen (drug interactions) | Research Starters | EBSCO Research [ebsco.com]
- 31. 5 Drugs That Interact With Tamoxifen: Antidepressants, Phentermine, and More | MyBCTeam [mybcteam.com]
Molecular weight and formula of 3-(4-Fluorophenyl)phenol
An In-depth Technical Guide to 3-(4-Fluorophenyl)phenol
This technical guide provides comprehensive information on the chemical properties, analytical methodologies, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Compound Properties
This compound is an aromatic organic compound.[1][2] Its structure, featuring a fluorinated phenyl group linked to a phenol, makes it a subject of interest in medicinal chemistry and material science. Phenol derivatives are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2]
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉FO | [3][4] |
| Molecular Weight | 188.20 g/mol | [4] |
| CAS Number | 10540-41-7 | [3][4][5] |
| MDL Number | MFCD06802305 | [3] |
| Purity | ≥98% (typical) | [5] |
Experimental Protocols
Detailed methodologies for the analysis of phenolic compounds are crucial for quality control and research purposes. Below are representative protocols for purity analysis via High-Performance Liquid Chromatography (HPLC) and a general method for Gas Chromatography (GC).
Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a stability-indicating HPLC method for the purity analysis of this compound, adapted from established methods for similar phenolic compounds.[6] This technique is effective for separating the main compound from potential impurities and degradation products.[6]
1. Objective: To determine the purity of a this compound sample and identify any related impurities.
2. Materials and Equipment:
-
High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) Detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference standard of this compound.
-
Acetonitrile (HPLC grade).
-
Milli-Q water or equivalent.
-
Formic acid or trifluoroacetic acid (for mobile phase modification).
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard stock solution.
-
Analysis: Inject the prepared solutions into the HPLC system.
-
Data Processing: Calculate the purity of the sample by comparing the peak area of the analyte with that of the reference standard, using the area normalization method.
Protocol 2: Analysis of Phenols by Gas Chromatography (GC)
This protocol describes a general procedure for the analysis of underivatized phenols using a Gas Chromatograph with a Flame Ionization Detector (GC/FID), based on EPA Method 8041A.[7][8]
1. Objective: To separate and detect this compound in a sample matrix.
2. Materials and Equipment:
-
Gas chromatograph suitable for capillary columns with an FID.
-
Fused-silica open-tubular column (e.g., DB-5 or equivalent).
-
Helium or Nitrogen as carrier gas.
-
Syringes and sample vials.
3. Chromatographic Conditions:
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Constant flow, ~1-2 mL/min.
4. Procedure:
-
Sample Preparation: Samples are extracted using an appropriate preparation method. The solvent is exchanged to one compatible with the GC/FID detector.[8]
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.
-
Analysis: The underivatized phenol is separated on the capillary column and detected by the FID.[7][8]
-
Identification: The retention time of the peak is compared with that of a known standard for identification.
Visualizations
Workflow for Analytical Characterization
The following diagram illustrates a logical workflow for the analytical characterization and purity assessment of a synthesized batch of this compound.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. appchemical.com [appchemical.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 10540-41-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. settek.com [settek.com]
- 8. epa.gov [epa.gov]
Technical Guide: Physical and Chemical Properties of 3-(4-Fluorophenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of 3-(4-Fluorophenyl)phenol (CAS No: 10540-41-7).[1][2] Due to the limited availability of experimental data for this specific compound, this document incorporates predicted properties and data from structurally related compounds to offer a comprehensive profile for research and development applications.
Core Physical and Chemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that many of these values are estimated based on the properties of similar molecules and computational models, as direct experimental data is not widely published.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₂H₉FO | [1] |
| Molecular Weight | 188.20 g/mol | [1][2] |
| CAS Number | 10540-41-7 | [1][2] |
| Appearance | Not specified. Likely a white to off-white crystalline solid. | Inferred from similar phenol compounds.[2] |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |
| Solubility | Not available. Expected to be sparingly soluble in water and soluble in organic solvents such as ethanol, methanol, and DMSO. | Inferred from the properties of phenols. |
| pKa | Estimated to be between 9.0 and 9.9. | The pKa of 3-fluorophenol is 9.3[3]. The electron-withdrawing nature of the 4-fluorophenyl group is expected to result in a slightly lower pKa than that of phenol (pKa ≈ 10). |
| LogP | Not available. |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is anticipated to show a complex pattern in the aromatic region (δ 6.8-7.6 ppm). The protons on the 4-fluorophenyl ring should appear as two distinct multiplets, each integrating to two protons. The protons on the phenol ring will also produce multiplets. A broad singlet, corresponding to the hydroxyl proton, is expected, with its chemical shift being dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum is predicted to display twelve distinct signals. The carbon atom attached to the fluorine atom will appear as a doublet with a large ¹JCF coupling constant. The other carbons of the fluorinated ring will also show smaller C-F couplings. The carbon bearing the hydroxyl group is expected to be the most downfield signal for the phenolic ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit the following characteristic absorption bands:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.[4]
-
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.[4]
-
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.[4]
-
A strong C-O stretching band around 1200 cm⁻¹.
-
A strong C-F stretching band, typically observed between 1100 and 1250 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization mass spectrum should show a molecular ion peak (M⁺) at m/z 188. Common fragmentation patterns for biphenyls and phenols would be expected, including the loss of a CO molecule from the phenol ring.
Synthesis and Reactivity
Proposed Synthetic Protocol
A plausible method for the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction. This approach offers a versatile and efficient means of forming the biaryl C-C bond.
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. appchemical.com [appchemical.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Discovery and Enduring Impact of Fluorinated Biphenyls: A Technical Guide for Researchers
An in-depth exploration of the synthesis, history, and application of fluorinated biphenyl compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource on this critical chemical scaffold.
Fluorinated biphenyls represent a cornerstone of modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the biphenyl framework imparts unique physicochemical properties, leading to enhanced metabolic stability, modulated lipophilicity, and improved binding affinity to biological targets. This technical guide delves into the historical discovery of these compounds, details key synthetic methodologies, presents quantitative data for comparative analysis, and illustrates their mechanism of action in significant biological pathways.
A Historical Perspective: From Foundational Reactions to Modern Synthesis
The advent of fluorinated biphenyls was not a singular event but rather the culmination of parallel advancements in two distinct areas of organic chemistry: the synthesis of the biphenyl scaffold and the introduction of fluorine onto aromatic rings.
Early methods for biphenyl synthesis, such as the Ullmann reaction , first reported by Fritz Ullmann in 1901, involved the copper-mediated coupling of two aryl halides.[1] This reaction, though groundbreaking, often required harsh conditions and stoichiometric amounts of copper.[1][2] Another classical approach, the Gomberg-Bachmann reaction , developed in 1924, utilizes the diazotization of an aniline followed by reaction with another aromatic compound, though it often suffers from low yields.[3]
The introduction of fluorine onto an aromatic ring was significantly advanced by the Balz-Schiemann reaction , discovered in 1927.[4] This reaction proceeds through the thermal decomposition of a diazonium tetrafluoroborate salt and provided a more reliable method for synthesizing fluoroaromatics than direct fluorination. An early example of the synthesis of a fluorinated biphenyl is the preparation of 4,4'-difluorobiphenyl using an improved Balz-Schiemann reaction starting from benzidine.[4]
The latter half of the 20th century witnessed the development of palladium-catalyzed cross-coupling reactions, which revolutionized the synthesis of biaryl compounds, including their fluorinated analogues. The Suzuki-Miyaura coupling , Negishi coupling , and other related methods now offer highly efficient and versatile routes to these structures with excellent functional group tolerance.[5][6]
Key Synthetic Methodologies and Experimental Protocols
The synthesis of fluorinated biphenyls can be broadly categorized into two approaches: the fluorination of a pre-formed biphenyl scaffold or the coupling of fluorinated aromatic precursors. The latter is now the most common and versatile strategy.
Balz-Schiemann Reaction
This classical method remains a viable route for the synthesis of certain fluoroaromatics that can then be used in coupling reactions.
Experimental Protocol: Synthesis of 4,4'-Difluorobiphenyl from Benzidine [4]
-
Tetrazotization: A solution of benzidine dihydrochloride in water and concentrated hydrochloric acid is cooled to below -5 °C. An aqueous solution of sodium nitrite is added over two hours, maintaining the low temperature, to form the tetrazo solution.
-
Formation of the Tetrafluoroborate Salt: A cold solution of fluoboric acid (prepared from boric acid and hydrofluoric acid) is added to the tetrazo solution, keeping the temperature below 10 °C. The resulting paste of 4,4'-biphenylene-bis-diazonium borofluoride is filtered, washed sequentially with cold water, cold methanol, and ether, and then dried thoroughly in a vacuum desiccator.
-
Thermal Decomposition: The dried salt is placed in a flask and heated. Once the decomposition begins (indicated by the evolution of white fumes), the heating is moderated to allow the reaction to proceed spontaneously. After the initial vigorous reaction subsides, heating is resumed to ensure complete decomposition.
-
Purification: The crude 4,4'-difluorobiphenyl is recovered from the reaction flask by steam distillation. A second steam distillation yields the pure, white compound.
Ullmann Reaction
The Ullmann reaction is a classical method for the homocoupling of aryl halides to form symmetrical biphenyls.
Experimental Protocol: Synthesis of Decafluorobiphenyl [7]
-
Activation of Copper: Copper powder is activated prior to use.
-
Coupling Reaction: Bromopentafluorobenzene is dissolved in dry dimethylformamide (DMF). Activated copper is added, and the mixture is heated at its boiling point under an argon atmosphere for 5 hours.
-
Workup and Purification: After cooling to room temperature, the solid is filtered off and washed with DMF. The combined filtrate is processed to isolate the crude product. The solid product is then filtered from unreacted bromopentafluorobenzene and recrystallized from hexane to yield decafluorobiphenyl.
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is one of the most widely used methods for the synthesis of unsymmetrical biphenyls.
Experimental Protocol: General Procedure for the Synthesis of Difluorinated Biphenyl Compounds [8]
-
Reaction Setup: In a pressure tube, 1-bromo-3,4-difluorobenzene (1.0 eq), an appropriate arylboronic acid (1.5 eq), potassium phosphate (K₃PO₄, 1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.5 mol%) are combined.
-
Solvent Addition: A 1:3 (v/v) mixture of water and 1,4-dioxane is added to the pressure tube.
-
Reaction: The tube is sealed and heated to 105 °C for 8.5 hours.
-
Monitoring and Purification: The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the desired product is purified by column chromatography on silica gel.
Quantitative Data on Synthesis and Properties
The choice of synthetic route can significantly impact the yield and purity of the final product. The following tables provide a comparative overview of reaction yields for different synthetic methods and list the physicochemical properties of selected fluorinated biphenyl compounds.
| Target Compound | Synthetic Method | Starting Materials | Yield (%) | Reference |
| 4,4'-Difluorobiphenyl | Balz-Schiemann | Benzidine | 54-56 | [4] |
| 3,3'-Bitolyl | Ullmann | 3-Iodotoluene | 45-60 | [7] |
| Decafluorobiphenyl | Ullmann | Bromopentafluorobenzene | 70 | [7] |
| 4′-(tert-Butyl)-3,4-difluoro-1,1′-biphenyl | Suzuki-Miyaura | 1-Bromo-3,4-difluorobenzene, (4-(tert-butyl)phenyl)boronic acid | 77 | [8] |
| 1-(3′,4′-Difluoro-[1,1′-biphenyl]-4-yl)ethanone | Suzuki-Miyaura | 1-Bromo-3,4-difluorobenzene, (4-acetylphenyl)boronic acid | 79 | [8] |
| 4-Fluoro-4'-methylbiphenyl | Suzuki-Miyaura | Not specified | Not specified | [9] |
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Reference |
| 4-Fluorobiphenyl | C₁₂H₉F | 75-79 | 283-284 | [10] |
| 4,4'-Difluorobiphenyl | C₁₂H₈F₂ | 88-89 | Not specified | [4] |
| 4-Bromo-2-fluoro-1,1'-biphenyl | C₁₂H₈BrF | Not specified | Not specified | [11] |
| 4'-(tert-Butyl)-3,4-difluoro-1,1'-biphenyl | C₁₆H₁₆F₂ | 105-107 | Not specified | [8] |
| 1-(3′,4′-Difluoro-[1,1′-biphenyl]-4-yl)ethanone | C₁₄H₁₀F₂O | 71-72 | Not specified | [8] |
Applications in Drug Discovery: Targeting Key Biological Pathways
The unique properties conferred by fluorine make fluorinated biphenyls privileged scaffolds in drug design. They are integral components of drugs targeting a range of diseases, including viral infections and thromboembolic disorders.
Inhibition of HIV-1 Reverse Transcriptase
Diarylpyrimidine (DAPY) derivatives, which feature a fluorinated biphenyl moiety, are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[3][12] These inhibitors bind to an allosteric pocket on the reverse transcriptase enzyme, inducing conformational changes that inhibit its DNA polymerase activity.[13]
The fluorinated biphenyl "wing" of the DAPY molecule extends into a hydrophobic channel within the NNRTI binding pocket, forming interactions with key amino acid residues.
Inhibition of Factor Xa
Fluorinated biphenyls are also a key structural feature in a class of direct oral anticoagulants that inhibit Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[14] These inhibitors bind to the active site of FXa, preventing the conversion of prothrombin to thrombin and thereby reducing clot formation.[14]
The active site of FXa contains two key hydrophobic pockets, S1 and S4. The fluorinated biphenyl moiety of the inhibitor typically occupies the S4 pocket, forming hydrophobic and π-π stacking interactions with aromatic residues like Tyr99, Phe174, and Trp215.[15] Another part of the inhibitor molecule binds to the S1 pocket, which is often occupied by a halogenated aromatic ring that can form a key interaction with Tyr228.[14]
The following table presents the inhibitory activity of selected fluorinated biphenyl-containing compounds against their respective targets.
| Compound Class | Target | Example Compound | IC₅₀ / EC₅₀ (nM) | Reference |
| Diarylpyrimidine (DAPY) | HIV-1 Reverse Transcriptase | Compound 1 (from study) | 5.5 (IC₅₀) | [16] |
| Diarylpyrimidine (DAPY) | HIV-1 (Wild Type) | TF2 (from study) | 7.6 (EC₅₀) | [3] |
| Diarylpyrimidine (DAPY) | HIV-1 (K103N Mutant) | TF2 (from study) | 28.1 (EC₅₀) | [3] |
| Pyrazole-based | Factor Xa | Compound 3 (from study) | 23 (IC₅₀) | [17] |
| Pyrrolidinone-based | Factor Xa | Compound 8 (from study) | 13.4 (IC₅₀) | [17] |
| Pyridinone-based | Factor Xa | Compound 15 (from study) | 2.02 (IC₅₀) | [17] |
Conclusion
From their origins in the foundational reactions of organic synthesis to their current prominence as key components of life-saving drugs and advanced materials, fluorinated biphenyl compounds have had a profound impact on science and technology. The continuous development of novel synthetic methods provides chemists with ever more powerful tools to construct these valuable scaffolds. As our understanding of their structure-activity relationships deepens, fluorinated biphenyls will undoubtedly continue to be a source of innovation for researchers, scientists, and drug development professionals for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - Rey Juan Carlos University [portalcientifico.urjc.es]
- 7. tandfonline.com [tandfonline.com]
- 8. 2D and 3D QSAR studies of diarylpyrimidine HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Fluoro-4'-methyl-1,1'-biphenyl | C13H11F | CID 9964281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-氟联苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 4-Bromo-2-fluoro-1,1'-biphenyl | C12H8BrF | CID 521063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Identification of Novel Diarylpyrimidines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors by Exploring the Primer Grip Region - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-HIV potential of diarylpyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors: design, synthesis, docking, TOPKAT analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. remedypublications.com [remedypublications.com]
- 16. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
The Evolving Landscape of Fluorophenol Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Phenolic Scaffolds
The incorporation of fluorine into phenolic structures is a cornerstone of modern medicinal chemistry. This strategic fluorination dramatically alters the physicochemical properties of the parent phenol molecule, often leading to enhanced metabolic stability, increased binding affinity for biological targets, and improved membrane permeability. These modifications have unlocked a diverse and potent range of biological activities, positioning fluorophenol derivatives as promising candidates in the development of novel therapeutics. This technical guide provides an in-depth exploration of the significant biological activities of these compounds, grounded in experimental data and mechanistic insights. We will delve into their anticancer, antimicrobial, enzyme inhibitory, anti-inflammatory, and antioxidant properties, supported by detailed protocols and data-driven analyses to empower researchers in their quest for new and effective therapeutic agents.
Anticancer Activities: Targeting the Hallmarks of Malignancy
Fluorophenol derivatives have emerged as a significant class of compounds with potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.
Cytotoxicity and Antiproliferative Effects
A notable subclass of fluorophenol derivatives demonstrating significant anticancer potential are the fluorinated chalcones. These compounds, synthesized through Claisen-Schmidt condensation, have shown promising activity against various cancer cell lines. For instance, certain fluorinated chalcones have exhibited potent cytotoxicity against breast cancer (4T1), and liver cancer (HepG2) cell lines.[1][2] Similarly, fluorinated aminophenol derivatives have been investigated as kinase inhibitors, targeting pathways crucial for cancer cell survival and proliferation.[3]
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Chalcones | (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | Not Specified | Efficacy comparable to dexamethasone | [4] |
| Fluorinated chalcone with -OCH3 at ring B | HepG2 | 67.51 - 108.20 | [2] | |
| 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone | Human Cancer Cell Panel (39 lines) | Most effective of tested compounds | [5] | |
| Fluorinated Aminophenols | N-(4-hydroxy-3-(trifluoromethyl)phenyl) amides | BRAFV600E Mutant Cells | 0.0004 - 0.009 | [6] |
| Fluorinated Phenylhydrazines | Fluorinated Schiff base (Compound 6) | A549 (Lung) | 0.64 | [7] |
Mechanisms of Action and Signaling Pathways
The anticancer activity of fluorophenol derivatives is often attributed to their ability to induce programmed cell death, or apoptosis. This can be triggered through various signaling cascades. For instance, some fluorinated chalcones have been shown to induce apoptosis, a claim supported by acridine orange staining data.[8]
A critical signaling network frequently dysregulated in cancer is the RAS/RAF/MEK/ERK (MAPK) pathway . This pathway plays a central role in cell proliferation, differentiation, and survival. Fluorinated aminophenol derivatives have been specifically designed as inhibitors of key kinases within this cascade, such as BRAF, which is often mutated in various cancers.[3] By inhibiting these kinases, the downstream signaling that promotes cancer cell growth is blocked.
Figure 1: The RAS/RAF/MEK/ERK (MAPK) signaling pathway and the inhibitory action of certain fluorophenol derivatives on RAF kinases.
Antimicrobial Properties: A Broad Spectrum of Activity
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Fluorophenol derivatives, particularly fluorinated quinolones, have a well-established history as potent broad-spectrum antibacterial agents.[5][6][9] Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[5]
Antibacterial and Antifungal Spectrum
Fluorinated quinolones exhibit activity against a wide range of Gram-negative and Gram-positive bacteria.[5][6] The introduction of a fluorine atom at the C6 position of the quinolone structure significantly enhances their antimicrobial potency and cellular penetration.[10] Beyond quinolones, other fluorinated chalcones and phenolic compounds have also demonstrated notable antimicrobial effects.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Fluorinated Quinolones | Gram-negative bacteria (e.g., Pseudomonas aeruginosa) | Varies | [6] |
| Gram-positive bacteria (e.g., Staphylococci) | Varies | [6] | |
| Fluorinated Chalcones | Staphylococcus aureus RN 4220 | 1 | [11] |
| Staphylococcus aureus KCTC 503 | 1 | [11] | |
| Other Fluorophenols | Escherichia coli | >512 | [12] |
| Micrococcus luteus | 8 | ||
| Pseudomonas aeruginosa | 8 | ||
| Ralstonia solanacearum | 8 | ||
| Alternaria alternata | 8 |
Enzyme Inhibition: Precision Targeting of Pathological Processes
The ability of small molecules to selectively inhibit enzymes is a fundamental strategy in drug discovery. Fluorophenol derivatives have been successfully designed as potent inhibitors of various enzymes implicated in a range of diseases. The electronegativity of the fluorine atom can enhance the binding affinity of the inhibitor to the enzyme's active site.[13]
Key Enzyme Targets and Inhibition Constants
Several classes of enzymes are targeted by fluorophenol derivatives. For instance, fluorinated aminopterin analogues have been shown to be potent inhibitors of dihydrofolate reductase, an important target in cancer chemotherapy.[14] Other studies have demonstrated the inhibition of enzymes like glutathione S-transferase (GST) and glutathione reductase (GR) by fluorophenylthiourea derivatives.[15]
| Compound Class | Enzyme Target | Inhibition Constant (Ki) | Reference |
| Fluorophenylthiourea derivatives | Glutathione Reductase (GR) | 23.04 ± 4.37 µM - 59.97 ± 13.45 µM | [15] |
| Glutathione S-Transferase (GST) | 7.22 ± 1.64 µM - 41.24 ± 2.55 µM | [15] | |
| Bromophenol derivatives | Carbonic Anhydrase I (hCA I) | 2.53 ± 0.25 nM - 25.67 ± 4.58 nM | [15] |
| Carbonic Anhydrase II (hCA II) | 1.63 ± 0.11 nM - 15.05 ± 1.07 nM | [15] | |
| Acetylcholinesterase (AChE) | 6.54 ± 1.03 nM - 24.86 ± 5.30 nM | [15] |
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Fluorophenol derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16][17]
Inhibition of Pro-inflammatory Mediators and Signaling Pathways
In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines. Certain fluorophenol derivatives have been shown to inhibit the production of these mediators.[4] This inhibition is often a result of the compound's ability to interfere with the upstream signaling cascades.
The NF-κB signaling pathway is a central regulator of inflammation.[18] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it promotes the transcription of pro-inflammatory genes.[19] Some phenolic compounds are known to inhibit this pathway.
Figure 2: The canonical NF-κB signaling pathway and a potential point of inhibition by fluorophenol derivatives.
Antioxidant Properties: Quenching Reactive Oxygen Species
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide array of diseases. Phenolic compounds are well-known for their antioxidant properties, and fluorination can modulate this activity.
Radical Scavenging Activity
The antioxidant capacity of fluorophenol derivatives is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[1][20] These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.
| Compound Class | Derivative Example | Assay | IC50 (µg/mL) | Reference |
| o-Aminophenol derivatives | Compound 6a | DPPH | 12.23 | |
| Compound 6b | DPPH | 22.96 | ||
| Chalcones & Flavonols | JVC2 | Lipid Peroxidation | 33.64 | |
| JVF3 | Lipid Peroxidation | 358.47 | ||
| Macaranga hypoleuca fractions | Ethyl acetate fraction | DPPH | 14.31 | [20] |
| Ethyl acetate fraction | ABTS | 2.10 | [20] | |
| Butanol fraction | FRAP | 0.48 | [20] |
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for the synthesis of a representative fluorinated chalcone and the evaluation of its biological activities.
Synthesis of a Fluorinated Chalcone Derivative
This protocol describes the synthesis of a fluorinated chalcone via a Claisen-Schmidt condensation reaction.[9]
Materials:
-
4-Fluoro-3-methylacetophenone (FMAA)
-
Substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Stirring apparatus
-
Thin-layer chromatography (TLC) equipment
Procedure:
-
Dissolve 1.31 mmol of 4-fluoro-3-methylacetophenone and 1.31 mmol of the desired substituted benzaldehyde in 5 mL of ethanol in a round-bottom flask.
-
To this solution, add 1.97 mmol of NaOH.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fluorinated chalcone.
-
Characterize the final product using techniques such as IR, NMR, and mass spectrometry.
MTT Assay for Cytotoxicity
This assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Cell culture medium
-
Fluorophenol derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the fluorophenol derivative in cell culture medium.
-
Remove the old medium from the wells and add the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Fluorophenol derivative stock solution
-
Methanol
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the fluorophenol derivative in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound.
-
Include a control well with DPPH solution and methanol only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Conclusion and Future Directions
Fluorophenol derivatives represent a rich and versatile source of bioactive compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, enzyme inhibitory, anti-inflammatory, and antioxidant agents underscores the value of fluorine incorporation in drug design. The continued exploration of their structure-activity relationships, elucidation of their detailed mechanisms of action, and optimization of their pharmacokinetic properties will undoubtedly pave the way for the development of next-generation therapeutics for a wide range of human diseases. This guide serves as a foundational resource to stimulate and support these critical research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Differential involvement of NF-kappaB and MAP kinase pathways in the generation of inflammatory cytokines by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-kB pathway overview | Abcam [abcam.com]
- 20. e3s-conferences.org [e3s-conferences.org]
The Strategic Incorporation of Fluorinated Phenols in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into phenolic moieties represents a powerful and widely adopted strategy in contemporary drug discovery and development. The unique physicochemical properties of fluorine, when strategically placed on a phenol ring, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, leading to enhanced therapeutic efficacy. This technical guide provides a comprehensive overview of the role of fluorinated phenols in medicinal chemistry, detailing their synthesis, impact on drug properties, and application in successful therapeutic agents.
The Impact of Fluorination on Phenolic Scaffolds
The substitution of hydrogen with fluorine on a phenolic ring can induce a cascade of beneficial changes in a drug candidate's properties. These alterations stem from fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond.
Key Physicochemical and Pharmacokinetic Modifications:
-
Metabolic Stability: Fluorination can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[1]
-
Binding Affinity: The introduction of fluorine can alter the electronic distribution within the molecule, potentially leading to stronger interactions with the target protein through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions.[2][3]
-
Lipophilicity: The effect of fluorination on lipophilicity (logP) is context-dependent. While a single fluorine atom can either increase or decrease lipophilicity, polyfluorination often leads to a decrease. This modulation is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][4]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the phenolic hydroxyl group, influencing the molecule's ionization state at physiological pH. This can impact solubility, cell membrane permeability, and target engagement.[4]
Data Presentation: Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenols
The following tables summarize quantitative data highlighting the impact of fluorination on the biological activity and physicochemical properties of selected phenolic compounds.
| Compound | Substitution (R) | Predicted pKa | Predicted clogP | Metabolic Stability (HLM t1/2, min) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | Not Reported | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | Not Reported | >10,000 | 800 |
| 2a | H | 7.1 | 3.1 | Not Reported | 500 | 100 |
| 2b | 7-F | 6.8 | 3.3 | Not Reported | 400 | 80 |
Data for isoquinoline-based PARP inhibitors. The introduction of a fluorine atom at the 7-position (compound 1b vs 1a, and 2b vs 2a) leads to a modest increase in potency against PARP2.[4]
Table 2: Comparative Inhibitory Activity of Fluorinated EGFR Inhibitors
| Compound | Substitution | EGFR IC50 (nM) |
| Gefitinib | - | 8.47 (A549 cells) |
| 4c | 2-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide | 4.26 (A549 cells) |
| 4d | 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide | 2.55 (A549 cells) |
The introduction of a fluorine atom on the benzamide moiety of these quinazolinone derivatives (compounds 4c and 4d) resulted in enhanced antiproliferative activity against the A549 cancer cell line compared to the non-fluorinated analog, Gefitinib.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of fluorinated phenols in a drug discovery context.
Synthesis of Fluorinated Phenols
Protocol 1: Synthesis of para-Fluorophenol via Hydrolysis of p-Bromofluorobenzene
This protocol describes a common method for the preparation of p-fluorophenol.
Materials:
-
p-Bromofluorobenzene (PBFB)
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na2CO3)
-
Copper(I) oxide (Cu2O)
-
Water
-
One-liter autoclave
Procedure:
-
Charge a one-liter autoclave with 620 g of water, 50.6 g of NaOH (1.26 mol), 105.2 g of Na2CO3 (0.99 mol), 157.5 g of pure PBFB (0.9 mol), and 11 g of Cu2O (0.076 mol).[6]
-
Seal the autoclave and heat the mixture to 205°C over 45 minutes.
-
Maintain the temperature at 205°C for 4 hours.[6]
-
Cool the contents of the autoclave to room temperature and filter.
-
The composition of the reaction mixture can be determined by gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS).
Protocol 2: Synthesis of ortho-Fluorophenols from α-Diazoketones
This method provides a regioselective route to ortho-fluorophenols.
Materials:
-
α-diazocyclohexenone precursor
-
Selectfluor™
-
Triethylamine trihydrofluoride (Et3N•3HF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (CH3CN)
Procedure:
-
To a solution of the α-diazocyclohexenone precursor in acetonitrile (0.1 M), add Selectfluor™ (1.2 equivalents) and Et3N•3HF (2 equivalents) at room temperature.
-
Stir the reaction mixture for 5 minutes.[7]
-
Add DBU (1.5 equivalents) to the reaction mixture.
-
Stir for an additional 25 minutes at room temperature.[7]
-
The product, an ortho-fluorophenol, can be isolated and purified using standard techniques such as column chromatography.
Biological Assays
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., a fluorinated phenol derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 4: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells in culture
-
Test compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Prepare cells and test compounds in 96-well plates to a final volume of 100 µL/well.[8]
-
Incubate for the desired period of exposure.
-
Add 10 µL of MTT Solution per well to achieve a final concentration of 0.45 mg/mL.[8]
-
Incubate for 1 to 4 hours at 37°C.[8]
-
Add 100 µL of Solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Protocol 5: Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a ligand to its receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand (e.g., [3H]DPCPX for the adenosine A1 receptor)
-
Unlabeled competitor ligand
-
Assay Buffer
-
Glass fiber filters
-
Filtration manifold (cell harvester)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of the radiolabeled ligand in Assay Buffer.
-
In a 96-well plate, set up reactions for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled competitor).[9]
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[10]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.[9]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding versus the concentration of the radioligand and use non-linear regression to determine the Kd and Bmax (maximum number of binding sites).[9]
Mandatory Visualizations
Signaling Pathways
References
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. biophysics-reports.org [biophysics-reports.org]
Methodological & Application
Application Notes and Protocols: 3-(4-Fluorophenyl)phenol as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Importance of Fluorinated Biaryl Phenols
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of designing functional molecules with tailored properties. Fluorine's unique electronic characteristics—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This has made fluorinated compounds indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials.
Within this context, 3-(4-Fluorophenyl)phenol emerges as a particularly valuable building block. Its structure combines a fluorinated phenyl ring with a reactive phenolic moiety, offering two distinct points for chemical modification. The biaryl scaffold is a common motif in bioactive molecules and liquid crystals, and the specific meta-substitution of the phenol provides a unique geometric arrangement for further derivatization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis. We will delve into its physical and safety characteristics, and present detailed protocols for its application in key synthetic transformations, underpinned by mechanistic insights and authoritative references.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and safety properties of a building block is paramount for its effective and safe use in the laboratory.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 10540-41-7 | [1] |
| Molecular Formula | C₁₂H₉FO | [1] |
| Molecular Weight | 188.20 g/mol | [1][2] |
| Appearance | Off-white to light yellow crystalline solid (typical) | Supplier Data |
| Melting Point | Not widely reported, requires experimental determination | |
| Boiling Point | Not widely reported, requires experimental determination | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | General Chemical Knowledge |
Safety and Handling Precautions:
This compound, like many phenolic compounds, should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.
Hazard Statements: Based on data for similar phenolic compounds, potential hazards may include:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin irritation occurs, get medical advice/attention.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Core Synthetic Applications and Protocols
The utility of this compound as a synthetic building block is primarily derived from the reactivity of its phenolic hydroxyl group and the potential to activate the phenolic ring for further functionalization. Below are detailed protocols for key transformations.
Disclaimer: The following protocols are generalized procedures based on established methodologies for similar phenolic compounds. Researchers should perform small-scale optimization of reaction conditions for their specific substrates.
O-Alkylation (Williamson Ether Synthesis): Accessing Novel Diaryl Ethers
The phenolic hydroxyl group of this compound can be readily alkylated to form a diverse range of diaryl ethers, which are prevalent scaffolds in pharmaceuticals and materials science.
Causality of Experimental Choices: The choice of a suitable base is critical for the deprotonation of the phenol to form the more nucleophilic phenoxide. A moderately strong base like potassium carbonate is often sufficient and is preferred over stronger bases like sodium hydride to avoid side reactions. The choice of solvent is also important; polar aprotic solvents like DMF or acetonitrile can effectively solvate the cation of the base and facilitate the nucleophilic attack of the phenoxide on the alkyl halide.
Experimental Protocol: Synthesis of 3-Alkoxy-4'-fluorobiphenyl
-
To a stirred solution of this compound (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) in a round-bottom flask is added potassium carbonate (K₂CO₃, 2.0 equiv.).
-
The alkyl halide (R-X, 1.2 equiv., where X = Br, I) is then added to the suspension.
-
The reaction mixture is stirred at 60-80 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-alkoxy-4'-fluorobiphenyl.
Caption: Workflow for the O-alkylation of this compound.
Suzuki-Miyaura Cross-Coupling: Building Complex Biaryl Structures
To functionalize the phenolic ring, the hydroxyl group can be converted into a triflate (-OTf), a good leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the synthesis of more complex poly-aryl systems.
Causality of Experimental Choices: The conversion of the phenol to a triflate is a crucial activation step. Triflic anhydride is a highly reactive reagent for this purpose, and a non-nucleophilic base like pyridine or 2,6-lutidine is used to scavenge the triflic acid byproduct. For the subsequent Suzuki-Miyaura coupling, a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, is essential. A phosphine ligand is required to stabilize the palladium catalyst and facilitate the catalytic cycle. The choice of base in the coupling step is critical for the transmetalation of the boronic acid to the palladium center.
Experimental Protocol: Synthesis of Substituted 4'-Fluoro-[1,1':3',1''-terphenyl] Derivatives
Step 1: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate
-
To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere is added pyridine (1.5 equiv.).
-
Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv.) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude triflate, which can often be used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling
-
To a degassed mixture of the crude triflate (1.0 equiv.), an arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.) in a mixture of toluene and water (4:1, 0.1 M) is added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
The reaction mixture is heated to 90 °C under an inert atmosphere for 12-24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The residue is purified by column chromatography on silica gel to yield the desired terphenyl product.
Caption: Two-step workflow for Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Formation of C-N Bonds
Similar to the Suzuki-Miyaura coupling, the triflate derivative of this compound can be used in Buchwald-Hartwig amination to form C-N bonds, leading to the synthesis of various substituted anilines. These products are valuable intermediates in medicinal chemistry.
Causality of Experimental Choices: The Buchwald-Hartwig amination requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial and often depends on the specific substrates. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective. A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine and facilitate the catalytic cycle.
Experimental Protocol: Synthesis of N-Aryl-4'-fluoro-[1,1'-biphenyl]-3-amine
-
In a glovebox, a reaction vessel is charged with the 4'-Fluoro-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.).
-
Anhydrous toluene (0.1 M) is added, and the vessel is sealed.
-
The reaction mixture is heated to 100-110 °C with stirring for 12-24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired N-aryl-4'-fluoro-[1,1'-biphenyl]-3-amine.
Caption: Workflow for the Buchwald-Hartwig amination of the triflate of this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, offering multiple avenues for the creation of complex molecules. Its fluorinated biphenyl core, combined with a readily functionalizable phenol group, makes it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic potential of this important intermediate. As with any synthetic procedure, careful optimization and characterization are essential for successful outcomes.
References
The Versatility of the Fluorophenylphenol Motif in Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The (4-Fluorophenyl)phenol moiety, and its structural isomers, represent a key building block in the synthesis of a variety of pharmaceutical intermediates. While direct applications of 3-(4-Fluorophenyl)phenol as a starting material are not extensively documented in publicly available literature, the core structure of a fluorophenyl group attached to a phenolic or related aromatic system is a recurring and critical motif in several important therapeutic agents.
This document provides an overview of the applications of fluorophenyl-containing intermediates in the synthesis of notable pharmaceuticals, including the cholesterol-lowering agent Ezetimibe, the antiemetic drug Aprepitant, and novel kinase inhibitors. Detailed experimental protocols for the synthesis of key intermediates are provided, along with quantitative data to support these methodologies.
Key Applications in Pharmaceutical Synthesis
The (4-fluorophenyl)phenol structural unit is a versatile scaffold that can be elaborated into complex molecules targeting a range of biological pathways. Its presence can significantly influence the pharmacological properties of the final active pharmaceutical ingredient (API).
Cholesterol Absorption Inhibitors: The Ezetimibe Story
Ezetimibe is a potent cholesterol absorption inhibitor that functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the gastrointestinal tract. The synthesis of Ezetimibe relies on key intermediates containing the 1-(4-fluorophenyl) group. One such pivotal intermediate is (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-2-azetidinone. The presence of the 4-fluorophenyl group on the azetidinone ring is crucial for its biological activity.
Another key starting material in some synthetic routes is 4-[[(4-fluorophenyl)imino]methyl]-phenol, which undergoes a series of reactions to construct the core structure of Ezetimibe.[1]
Neurokinin-1 (NK1) Receptor Antagonists: The Synthesis of Aprepitant
Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The synthesis of a crucial precursor to Aprepitant, (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine, utilizes (S)-2-(4-Fluorophenyl)propan-1-ol as a key starting material.[2] This highlights the utility of the (4-fluorophenyl) moiety in constructing complex heterocyclic scaffolds.
Kinase Inhibitors for Oncology
The 3-fluorophenyl group is a key structural feature in the development of novel kinase inhibitors for cancer therapy. For instance, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide has been identified as a potent and orally active selective inhibitor of Aurora Kinase B (AURKB), a key regulator of mitosis that is often overexpressed in cancer cells.[3] The fluorine substitution in this context can enhance binding to the kinase domain and improve the overall drug-like properties of the molecule.
Data Presentation
The following tables summarize quantitative data for the synthesis of key pharmaceutical intermediates incorporating the fluorophenyl motif.
Table 1: Synthesis of Ezetimibe Intermediate
| Intermediate | Starting Material | Key Reagents | Solvent | Yield | Purity/Isomer Ratio | Reference |
| (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-2-azetidinone | (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-2-azetidinone | Borane dimethyl sulfide complex, Corey's reagent | Tetrahydrofuran | - | 98.73% RSS isomer | [4] |
| Benzyl-protected 4-[[(4-fluorophenyl)imino]methyl]-phenol | 4-[[(4-fluorophenyl)imino]methyl]-phenol | Benzyl halide, alkali | - | High | - | [1] |
Table 2: Synthesis of Aprepitant Intermediate
| Intermediate | Starting Material | Key Reagents | Solvent | Yield | Purity | Reference |
| (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate | (S)-2-(4-Fluorophenyl)propan-1-ol | p-Toluenesulfonyl chloride, Pyridine | Dichloromethane | - | Pure | [2] |
| (2R,3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one | (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate | N-benzylethanolamine, Potassium carbonate | Acetonitrile | - | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-2-azetidinone (Ezetimibe Intermediate)[4]
Materials:
-
(3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-2-azetidinone (Compound 1)
-
Tetrahydrofuran (THF), anhydrous
-
Boric acid
-
(R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][4][5]oxazaborole (Corey's reagent)
-
Borane dimethyl sulfide complex
-
Methanol
-
Ethyl acetate
-
Brine solution
Procedure:
-
A solution of Compound 1 in anhydrous THF is prepared in a reaction vessel under an inert atmosphere.
-
Boric acid and Corey's reagent are added to the solution.
-
The mixture is cooled to a suitable temperature (e.g., -20°C to 0°C).
-
Borane dimethyl sulfide complex is added dropwise to the reaction mixture while maintaining the temperature.
-
The reaction is stirred until completion, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol.
-
The mixture is allowed to warm to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
The product is purified by crystallization from a suitable solvent system (e.g., ethanol/n-heptane) to afford the desired stereoisomer.
Protocol 2: Synthesis of (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate (Aprepitant Intermediate)[2]
Materials:
-
(S)-2-(4-Fluorophenyl)propan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve (S)-2-(4-Fluorophenyl)propan-1-ol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Allow the reaction mixture to stir at 0°C for a specified time and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain the pure (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate.
Visualizations
Caption: General experimental workflow for the synthesis of pharmaceutical intermediates.
References
- 1. CN104003921A - Preparation method of ezetimibe intermediate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1922304A2 - Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((s)-3-(4-fluorophenyl)-3-hydroxypropyl)-2-azetidinone, an intermediate for the synthesis of ezetimibe - Google Patents [patents.google.com]
- 5. WO2020194326A1 - Process for the preparation of tapentadol and analogs thereof - Google Patents [patents.google.com]
Application Notes & Protocols: Synthesis of Biphenyl Phenols via Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Biphenyl phenols are a critical structural motif in a vast array of pharmaceuticals, natural products, and advanced materials. Their synthesis is of paramount importance in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a direct and efficient route to these valuable compounds.[1][2][3][4][5] This palladium-catalyzed reaction couples an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate, demonstrating high functional group tolerance and generally producing non-toxic byproducts.[3][6][7][8] For the synthesis of biphenyl phenols, this typically involves the coupling of a halophenol with a phenylboronic acid or a phenol boronic acid with an aryl halide.
Advantages of Suzuki-Miyaura Coupling for Biphenyl Phenol Synthesis:
-
Mild Reaction Conditions: The reaction can often be carried out under relatively gentle conditions, preserving sensitive functional groups on the phenol and coupling partner.[6]
-
High Functional Group Tolerance: A wide range of functional groups are tolerated on both the halophenol and the boronic acid, minimizing the need for protecting group strategies.[3][9]
-
Commercial Availability of Reagents: A vast library of boronic acids and aryl halides are commercially available, allowing for rapid access to diverse biphenyl phenol structures.
-
Favorable Environmental Profile: The boron-containing byproducts are generally considered to be environmentally benign and are easily removed during workup.[6]
Experimental Protocols
This section provides a generalized protocol for the synthesis of a biphenyl phenol via the Suzuki-Miyaura coupling reaction. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization depending on the specific substrates being used.
Materials and Reagents:
-
Aryl Halide: (e.g., 4-bromophenol) (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid: (e.g., Phenylboronic acid) (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Palladium Catalyst: (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd/C) (0.1 - 5 mol%)[6][9][10]
-
Ligand (if required): (e.g., SPhos, P(t-Bu)₃) (0.2 - 10 mol%)[11][12]
-
Solvent: (e.g., Toluene, DMF, Water, or a biphasic mixture)[6][10][14]
-
Inert Gas: Argon or Nitrogen
-
Reaction Vessel: Flame-dried Schlenk flask or round-bottom flask
-
Standard Glassware: for workup and purification
-
Magnetic Stirrer and Hotplate
-
Thin Layer Chromatography (TLC) plate
-
Column Chromatography setup
Detailed Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and, if necessary, the ligand to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial as oxygen can lead to unwanted side reactions like the homocoupling of the boronic acid.[11]
-
Solvent Addition: Add the degassed solvent (e.g., 10 mL of a toluene/water mixture) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biphenyl phenol.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative conditions and yields for the synthesis of various biphenyl phenols via the Suzuki-Miyaura coupling reaction.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodophenol | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ (2.0) | DMF | MW | 1.5 | 92 | [15] |
| 2 | 4-Bromophenol | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | Na₂CO₃ (2.0) | H₂O/Acetone | 35 | 1 | 95 | [14] |
| 3 | 2-Bromophenol | Phenylboronic acid | Pd/C (heterogeneous) | - | K₃PO₄ (2.0) | Water | MW | 0.5 | 85 | [10] |
| 4 | 1-Bromo-4-fluorobenzene | 4-Hydroxyphenylboronic acid | G-COOH-Pd-10 (0.1) | - | K₂CO₃ (1.67) | DMF/H₂O | 110 | 24 | ~90 | [13] |
| 5 | 4-Bromo-2-methylphenol | Phenylboronic acid | Pd(PPh₃)₄ (3.0) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | 88 | General Protocol |
| 6 | 3-Chlorophenol | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.0) | SPhos (4.0) | K₃PO₄ (3.0) | Dioxane | 100 | 16 | 75 | General Protocol |
Mandatory Visualizations
Caption: Experimental workflow for biphenyl phenol synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. “Green” Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students | Educación Química [elsevier.es]
Application Notes and Protocols for the Quantification of 3-(4-Fluorophenyl)phenol
Introduction
3-(4-Fluorophenyl)phenol is a substituted phenolic compound of interest in various fields, including pharmaceutical development and environmental science. Accurate and precise quantification of this analyte is crucial for research, quality control, and safety assessment. Due to a lack of specific documented analytical methods for this compound, this document provides detailed protocols adapted from established methods for the analysis of phenols and other substituted phenolic compounds. The primary analytical techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), both widely recognized for their suitability in analyzing phenolic compounds.[1][2] These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in developing and validating their own quantitative methods for this compound.
I. Analytical Methods Overview
Two primary chromatographic methods are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a robust and widely accessible method for the analysis of phenolic compounds.[3] It offers excellent reproducibility and sensitivity. The analyte is separated on a reversed-phase column and detected based on its ultraviolet absorbance.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and selectivity, making it an excellent choice for trace-level analysis and confirmation of the analyte's identity.[4] For volatile and semi-volatile compounds like phenols, this method, often requiring a derivatization step to improve chromatographic properties, is highly effective.[5]
II. Quantitative Data Summary
The following tables summarize the expected performance characteristics of the proposed analytical methods. These values are based on typical performance for the analysis of similar phenolic compounds and should be validated for the specific application.
Table 1: Expected Performance of HPLC-UV Method
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.80 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 5% |
Table 2: Expected Performance of GC-MS Method
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.50 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 1.50 ng/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 10% |
III. Experimental Protocols
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol is adapted from established methods for the analysis of various phenolic compounds.[6][7]
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Phosphoric acid (analytical grade)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Water Samples: Acidify the sample to pH < 2 with a suitable acid.[8] The sample can then be directly injected if the concentration is expected to be within the linear range. For trace analysis, solid-phase extraction (SPE) is recommended.[8]
-
Biological Samples (e.g., Plasma, Urine): Protein precipitation with acetonitrile or methanol is a common first step.[9] This is followed by centrifugation, and the supernatant can be evaporated and reconstituted in the mobile phase before injection. For conjugated phenols, an enzymatic or acid hydrolysis step may be necessary prior to extraction.[9]
5. Chromatographic Conditions
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-32 min: Linear gradient back to 95% A, 5% B
-
32-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound (typically in the range of 270-280 nm for phenols).
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
B. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on general methods for phenol analysis by GC-MS, which often includes a derivatization step.[4][10]
1. Materials and Reagents
-
This compound reference standard
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization
-
Anhydrous sodium sulfate
-
Helium (ultra-high purity)
2. Instrumentation
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary GC column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Prepare as described in the HPLC protocol.
-
Working Standard Solutions: Dilute the stock solution with dichloromethane to prepare working standards in the range of 0.01 µg/mL to 10 µg/mL.
4. Sample Preparation and Derivatization
-
Extraction from Aqueous Samples:
-
Acidify 100 mL of the water sample to pH < 2 with sulfuric acid.
-
Extract with 3 x 30 mL of dichloromethane in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.[5]
-
-
Derivatization:
-
To the 1 mL extract (or a dried aliquot of a standard solution), add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
5. GC-MS Conditions
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic ions for the derivatized this compound would need to be determined from a full scan spectrum of a standard.
6. Data Analysis
-
Create a calibration curve using the peak areas of the derivatized standards versus their concentrations.
-
Quantify the analyte in samples using the calibration curve.
IV. Visualizations
Experimental Workflows
Caption: General workflow for HPLC-UV analysis.
Caption: General workflow for GC-MS analysis.
Representative Signaling Pathway
Phenolic compounds are known to modulate various cellular signaling pathways, particularly those related to inflammation and oxidative stress.[11][12] A common pathway influenced by phenols is the NF-κB signaling pathway.[12]
Caption: Inhibition of NF-κB pathway by phenols.
References
- 1. theseus.fi [theseus.fi]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for Purity Analysis of Fluorinated Phenols
Abstract
This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of fluorinated phenols. These compounds are crucial intermediates in the pharmaceutical, agrochemical, and polymer industries, where their purity is a critical quality attribute. This guide provides a step-by-step protocol, from method development and optimization to validation, grounded in scientific principles and field-proven expertise. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology for their specific fluorinated phenol analogues.
Introduction: The Analytical Challenge of Fluorinated Phenols
Fluorinated phenols represent a unique analytical challenge due to the high electronegativity and steric effects of the fluorine atom. These properties can lead to co-elution with structurally similar impurities, peak tailing, and altered retention behavior compared to their non-fluorinated counterparts. Therefore, a well-developed and validated HPLC method is paramount to ensure the accurate assessment of their purity, which directly impacts the safety and efficacy of the final products.[1] This document serves as a detailed guide for researchers, scientists, and drug development professionals in establishing a reliable purity analysis method.
The Strategic Approach to Method Development
A successful HPLC method is not a matter of chance but the result of a systematic and logical development process. The following sections break down the critical decisions and the rationale behind them.
Stationary Phase Selection: Beyond Traditional C18
While C18 columns are the workhorses of reversed-phase HPLC, the unique electronic properties of fluorinated compounds often necessitate alternative stationary phases for optimal separation.[2][3]
-
Pentafluorophenyl (PFP) Phases: These phases are highly recommended for the analysis of halogenated aromatic compounds.[4][5] The electron-rich PFP moiety offers multiple interaction mechanisms, including π-π interactions, dipole-dipole interactions, and shape selectivity, which can significantly enhance the resolution between the main analyte and its impurities.[3][4]
-
Phenyl Phases: Similar to PFP, phenyl columns can provide alternative selectivity through π-π interactions with the aromatic ring of the fluorinated phenols.[6]
-
Fluorinated Alkyl Phases: These phases can exhibit unique selectivity for fluorinated analytes, sometimes leading to increased retention compared to traditional alkyl phases.[2][3][7]
For this application, a Pentafluorophenyl (PFP) column is selected as the primary recommendation due to its proven success in separating halogenated aromatic compounds.
Mobile Phase Optimization: A Balancing Act
The mobile phase composition is a critical parameter that dictates the retention and elution of the analytes.[8]
-
Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of aromatic compounds as it can provide sharper peaks and different selectivity.
-
Aqueous Phase and pH Control: A buffered aqueous phase is essential to ensure reproducible retention times, especially for ionizable compounds like phenols. A buffer of ammonium formate or acetate adjusted to an acidic pH (e.g., pH 3.0 with formic acid) is a good starting point. This suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.
-
Gradient Elution: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic modifier, is typically necessary to resolve impurities with a wide range of polarities and to ensure the elution of any late-eluting compounds.
Detector Selection
A Photodiode Array (PDA) or UV-Vis detector is the most common and suitable choice for the analysis of aromatic compounds like fluorinated phenols, which exhibit strong UV absorbance. A PDA detector offers the advantage of acquiring spectra across a range of wavelengths, which can aid in peak identification and purity assessment.
Workflow for HPLC Method Development
The following diagram illustrates the logical workflow for developing the HPLC method for purity analysis of fluorinated phenols.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Application Notes and Protocols: Utilizing 3-(4-Fluorophenyl)phenol Scaffolds in the Design of Monoamine Oxidase B (MAO-B) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, particularly dopamine.[1][2] Its inhibition is a well-established therapeutic strategy for neurodegenerative disorders such as Parkinson's disease, as it leads to increased dopamine levels in the brain. The 3-phenylcoumarin scaffold has emerged as a promising framework for potent and selective MAO-B inhibitors.[3][4][5][6][7] This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of MAO-B inhibitors based on a 3-(4-fluorophenyl)phenol structural motif, leading to the formation of 3-(4-fluorophenyl)coumarin derivatives.
The inclusion of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity, making 4-fluorophenyl-containing compounds particularly interesting for drug development.[8] These notes are intended to guide researchers in the synthesis of these inhibitors, characterization of their inhibitory activity against MAO-B, and understanding their potential neuroprotective effects.
Mechanism of Action and Signaling Pathway
MAO-B is located on the outer mitochondrial membrane and its inhibition can lead to neuroprotective effects beyond simply increasing dopamine levels. The enzymatic breakdown of dopamine by MAO-B produces hydrogen peroxide (H₂O₂), a reactive oxygen species that contributes to oxidative stress and neuronal damage.[2][9] By inhibiting MAO-B, the production of H₂O₂ is reduced, thus mitigating oxidative stress.[2][9] Furthermore, some MAO-B inhibitors have been shown to modulate pro-survival signaling pathways and possess anti-apoptotic properties, potentially through the induction of anti-apoptotic proteins like Bcl-2 and pro-survival neurotrophic factors.[2][10][11]
The neuroprotective effects of MAO-B inhibitors like rasagiline have been linked to the activation of the Akt/Nrf2 redox signaling pathway.[1] This pathway plays a crucial role in the cellular defense against oxidative stress.
Data Presentation
The inhibitory potency of 3-phenylcoumarin derivatives against MAO-B is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative data for selected compounds from the literature.
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1 | 3-(4-Fluorophenyl)-6-methoxy-2H-chromen-2-one | MAO-B | ~0.1-1 | Selegiline | ~0.0068 |
| 2 | 6-Chloro-3-(3'-methoxyphenyl)coumarin | MAO-B | 0.001 | R-(-)-deprenyl | - |
| 3 | Phenyl-substituted coumarin (22d) | MAO-B | 0.57 | Toloxatone | - |
| 4 | Phenyl-substituted coumarin (12a) | MAO-B | 0.76 | Toloxatone | - |
Note: IC50 values can vary based on experimental conditions. The data for compound 1 is an estimated range based on similar compounds in the cited literature.[3][4][7]
Experimental Protocols
Synthesis of 3-(4-Fluorophenyl)coumarin Derivatives
A common and effective method for the synthesis of 3-phenylcoumarins is the Perkin reaction.[12][13] This protocol describes the synthesis of a representative 3-(4-fluorophenyl)coumarin from 4-fluorophenylacetic acid and salicylaldehyde.
Materials:
-
4-Fluorophenylacetic acid
-
Salicylaldehyde
-
Acetic anhydride
-
Triethylamine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluorophenylacetic acid (1 equivalent), salicylaldehyde (1 equivalent), and acetic anhydride (3 equivalents).
-
Addition of Base: Slowly add triethylamine (2 equivalents) to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidification: Acidify the aqueous mixture with dilute HCl to precipitate the crude product.
-
Filtration and Washing: Filter the precipitate, wash with cold water, and then with a saturated NaHCO₃ solution to remove unreacted acidic starting materials. Wash again with water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator or oven at low temperature.
-
Purification: Purify the crude 3-(4-fluorophenyl)coumarin by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature for a 96-well plate fluorescence assay using kynuramine as a substrate.[14][15][16] Kynuramine is a non-selective substrate for both MAO-A and MAO-B, and its enzymatic conversion by MAO leads to the formation of the highly fluorescent product 4-hydroxyquinoline.[14][15]
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Kynuramine dihydrobromide (substrate)
-
Test inhibitor (3-(4-fluorophenyl)coumarin derivative) dissolved in DMSO
-
Selegiline (positive control inhibitor for MAO-B)
-
DMSO (vehicle control)
-
96-well black microplates
-
Microplate reader capable of fluorescence measurement (Excitation: ~315 nm, Emission: ~380 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of kynuramine dihydrobromide (e.g., 10 mM in purified water).
-
Prepare working solutions of the test inhibitor and selegiline by serial dilution in potassium phosphate buffer. Ensure the final DMSO concentration is below 1%.
-
Dilute the recombinant human MAO-B enzyme in potassium phosphate buffer to the desired working concentration (to be optimized empirically).
-
-
Assay Plate Setup:
-
Blank wells: Add buffer only.
-
Control wells (100% activity): Add buffer with the same final DMSO concentration as the inhibitor wells.
-
Inhibitor wells: Add the desired concentrations of the test inhibitor or selegiline.
-
Add the MAO-B enzyme working solution to all wells except the blank wells.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the kynuramine working solution to all wells to initiate the enzymatic reaction. The final concentration should be optimized (e.g., 50-100 µM).
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The this compound scaffold serves as a valuable starting point for the design of potent and selective MAO-B inhibitors, specifically in the form of 3-(4-fluorophenyl)coumarin derivatives. The protocols outlined in this document provide a comprehensive guide for the synthesis and in vitro evaluation of these compounds. By following these methodologies, researchers can effectively explore the structure-activity relationships of this class of inhibitors and advance the development of novel therapeutics for neurodegenerative diseases.
References
- 1. pulsus.com [pulsus.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 4. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms – ScienceOpen [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 10. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Halogenation of Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated phenolic compounds are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and functional materials. The introduction of halogen atoms onto the phenol ring can significantly alter the compound's biological activity, reactivity, and physical properties. The hydroxyl group of a phenol is a strong activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution.[1][2][3] This high reactivity allows for halogenation to occur under relatively mild conditions, often without the need for a Lewis acid catalyst.[1][4] The incoming electrophile is directed to the ortho and para positions due to the resonance effect of the hydroxyl group.[1][3][5]
This document provides detailed application notes and experimental protocols for the halogenation (chlorination, bromination, and iodination) of phenolic compounds, catering to the needs of researchers and professionals in drug development.
Reaction Mechanism: Electrophilic Aromatic Substitution
The halogenation of phenols proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group activates the benzene ring, increasing its electron density and making it more nucleophilic.
Caption: Generalized mechanism for the electrophilic halogenation of phenols.
Experimental Protocols and Data
This section details various methods for the chlorination, bromination, and iodination of phenolic compounds, along with quantitative data for comparison.
Chlorination of Phenolic Compounds
Chlorination can be achieved using various reagents, including gaseous chlorine, N-chlorosuccinimide (NCS), and oxidative chlorination systems. Regioselectivity can be a challenge, but catalyst-controlled methods have been developed to favor ortho-chlorination.[6]
Table 1: Comparison of Chlorination Methods
| Method | Chlorinating Agent | Catalyst/Solvent | Typical Yield (%) | Selectivity (ortho:para) | Reference |
| Gaseous Chlorine | Cl₂ | Chlorinated hydrocarbon / Amine | High | Selective for ortho | [7] |
| Oxychlorination | HCl / H₂O₂ | MnSO₄ / H₂O | High | Selective for 2,4-dichloro | [8] |
| N-Chlorosuccinimide | NCS | Selenoether catalyst | ~65% | High for ortho | [6] |
| Visible Light-Mediated | HCl / DDQ | Visible light | Good | - | [9] |
Protocol 1: Ortho-Selective Chlorination using N-Chlorosuccinimide (NCS) and a Selenoether Catalyst [6]
This protocol describes a method for the regioselective ortho-chlorination of phenols.
Experimental Workflow:
Caption: Workflow for ortho-selective chlorination of phenols.
Materials:
-
Phenol substrate
-
N-Chlorosuccinimide (NCS)
-
Selenoether catalyst
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard work-up and purification reagents
Procedure:
-
To a stirred solution of the phenol (1.0 mmol) and the selenoether catalyst (0.05 mmol) in the chosen solvent, add N-chlorosuccinimide (1.0 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue by flash column chromatography to obtain the ortho-chlorinated phenol.
Bromination of Phenolic Compounds
Bromination is a common and efficient method for halogenating phenols. It can be achieved with molecular bromine, N-bromosuccinimide (NBS), or greener methods using HBr and an oxidant.[10][11] The reaction conditions can be tuned to achieve mono- or polybromination.[1][5][12]
Table 2: Comparison of Bromination Methods
| Method | Brominating Agent | Catalyst/Solvent | Typical Yield (%) | Selectivity | Reference |
| Molecular Bromine | Br₂ | CS₂ or CCl₄ (low polarity) | High | Mixture of ortho and para | [1][13] |
| Bromine Water | Br₂ / H₂O | Water | High | 2,4,6-tribromophenol | [1][12] |
| N-Bromosuccinimide | NBS | Cu-Mn spinel oxide | Good to Excellent | High para-selectivity | [14] |
| Visible Light-Mediated | CBr₄ | Ru(bpy)₃Cl₂ / CH₃CN | High | Regioselective | [10] |
| Green Bromination | HBr / H₂O₂ | Ethanol/Water | High | Good regioselectivity | [11] |
Protocol 2: Visible-Light Photoredox Catalyzed Bromination [10]
This protocol offers a mild and efficient method for the bromination of phenols using visible light.
Experimental Workflow:
Caption: Workflow for visible-light photoredox catalyzed bromination.
Materials:
-
Phenol or alkene substrate
-
Carbon tetrabromide (CBr₄)
-
Ru(bpy)₃Cl₂
-
Dry acetonitrile (CH₃CN)
-
Blue LEDs (1W)
Procedure:
-
In a 10 mL round bottom flask equipped with a magnetic stir bar, combine the phenol (0.1 mmol), CBr₄ (33 mg, 0.1 mmol), and Ru(bpy)₃Cl₂ (3.8 mg, 0.005 mmol) in dry CH₃CN (1 mL).
-
Irradiate the mixture with blue LEDs (1 W) at room temperature, open to the air, until the starting material is completely consumed (monitored by TLC).
-
After the reaction is complete, concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the final product.
Iodination of Phenolic Compounds
Iodination is generally more challenging than chlorination or bromination due to the lower electrophilicity of iodine.[15] Oxidizing agents are often required to generate a more potent iodinating species.[15][16]
Table 3: Comparison of Iodination Methods
| Method | Iodinating Agent | Catalyst/Solvent/Conditions | Typical Yield (%) | Selectivity | Reference |
| Sodium Hypochlorite | KI / NaOCl | 0°C | - | - | [17] |
| Hydrogen Peroxide | I₂ / H₂O₂ | Water, RT or 50°C | Up to 95% | Selective for di- or mono-iodination | [18] |
| Direct Iodination | I₂ | Acetate buffer (pH 5) | - | Mixture of iodo-phenols | [19] |
| Hypervalent Iodine | Iodobenzene diacetate (IBD) | Acetonitrile | - | Forms quinones or iodonium ylides | [20] |
Protocol 3: Iodination using Iodine and Hydrogen Peroxide in Water [18]
This protocol presents a simple and efficient method for the selective preparation of iodophenols in an aqueous medium.
Experimental Workflow:
Caption: Workflow for the iodination of phenols using hydrogen peroxide.
Materials:
-
Appropriate phenol
-
Iodine (I₂)
-
30% (m/v) aqueous hydrogen peroxide (H₂O₂)
-
Distilled water
-
10% (m/v) sodium thiosulfate aqueous solution
-
Dichloromethane or ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the appropriate phenol (2 mmol) and iodine (0.7620 g, 3 mmol) in distilled water (10 mL), add hydrogen peroxide (0.68 mL of a 30% (m/v) aqueous solution, 6 mmol).
-
Stir the mixture at room temperature or at 50 °C for 24 hours.
-
Afterward, add a 10% (m/v) sodium thiosulfate aqueous solution (10 mL) to the mixture.
-
Extract the mixture with dichloromethane or ethyl acetate (3 x 20 mL).
-
Dry the organic phase over MgSO₄.
-
After filtration, evaporate the solvent under reduced pressure to obtain the iodinated phenol.
Conclusion
The halogenation of phenolic compounds is a fundamental transformation in organic synthesis. The choice of method depends on the desired product (mono- vs. poly-halogenated, ortho vs. para isomer), the nature of the starting material, and considerations for green chemistry. The protocols and data presented here provide a starting point for researchers to select and optimize conditions for their specific applications in drug development and other scientific endeavors.
References
- 1. byjus.com [byjus.com]
- 2. quora.com [quora.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Halogenation of Phenols | Ambeed [ambeed.com]
- 5. oms.bdu.ac.in [oms.bdu.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP0196260B1 - Process for the selective chlorination of phenolic compounds - Google Patents [patents.google.com]
- 8. Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00319F [pubs.rsc.org]
- 9. Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00366C [pubs.rsc.org]
- 10. BJOC - Visible-light photoredox catalysis enabled bromination of phenols and alkenes [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 16. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 17. studylib.net [studylib.net]
- 18. scielo.br [scielo.br]
- 19. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 20. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of 3-(4-Fluorophenyl)phenol
This document provides detailed application notes and experimental protocols for the purification of synthesized 3-(4-Fluorophenyl)phenol, a key intermediate in various chemical and pharmaceutical syntheses. The following sections outline two primary purification techniques—recrystallization and flash column chromatography—along with methods for assessing the purity of the final product.
Application Note 1: Purification by Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The method relies on the principle that the solubility of a compound in a solvent increases with temperature.[1] An impure solid can be dissolved in a minimum amount of a hot, appropriate solvent. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[2][3]
Experimental Protocol: Recrystallization
-
Solvent Selection: The choice of solvent is critical for successful recrystallization.[4] The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For this compound, which possesses both polar (phenol) and non-polar (biphenyl) characteristics, a mixed solvent system is often effective.[5] Start by testing solvent pairs such as Ethanol/Water, Methanol/Water, or Ethyl Acetate/Hexane.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source. Slowly add the less soluble solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid). Add a few drops of the more soluble solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining mother liquor from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a temperature well below the compound's melting point to remove residual solvent.
Data Presentation: Recrystallization Solvent Systems
| Parameter | System 1 | System 2 | System 3 |
| Solvent A (Soluble) | Ethanol | Methanol | Ethyl Acetate |
| Solvent B (Less Soluble) | Water | Water | Hexane |
| Typical Ratio (A:B) | Varies (e.g., 5:1 to 10:1) | Varies | Varies |
| Notes | Good for moderately polar compounds. Water acts as an anti-solvent. | Similar properties to Ethanol/Water. | Suitable for compounds with lower polarity. Hexane is the anti-solvent. |
Visualization: Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Application Note 2: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient technique used to separate components of a mixture based on their differential adsorption to a stationary phase. For phenolic compounds, which can exhibit strong interactions with silica gel, careful selection of the solvent system (mobile phase) is crucial to achieve good separation.[6]
Experimental Protocol: Flash Column Chromatography
-
Stationary and Mobile Phase Selection: Use silica gel (230-400 mesh) as the standard stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).[6] Determine the optimal solvent ratio using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent. Pour the slurry into a glass column with a stopcock and a frit or glass wool plug at the bottom. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, use a "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Add the prepared mobile phase to the top of the column. Apply gentle air pressure to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks (fractions).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation: Typical Column Chromatography Conditions
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate or Heptane:Ethyl Acetate |
| Typical Gradient | Start with a low polarity mixture (e.g., 9:1 Hex:EtOAc) and gradually increase polarity. |
| Sample Loading | Wet loading (dissolved in eluent) or Dry loading (adsorbed on silica) |
| Detection | TLC with UV visualization (254 nm) |
Visualization: Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate method for determining the purity of chemical compounds.[7] A reversed-phase C18 column is commonly used for the analysis of phenolic compounds.[8]
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration (e.g., 50-100 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.
-
Instrument Setup: Set up the HPLC system according to the parameters listed in the table below. Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Analysis: Inject a standard volume (e.g., 10 µL) of the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks detected at a specific wavelength. The identification of phenolic compounds is often performed using a UV-Vis diode array detector (DAD).[9]
Data Presentation: Recommended HPLC Conditions
| Parameter | Recommended Condition |
| Chromatograph | High-Performance Liquid Chromatograph with UV/Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7] |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or Trifluoroacetic Acid |
| Gradient Elution | e.g., Start at 50% B, ramp to 95% B over 15 min, hold for 5 min, return to 50% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 254 nm or 280 nm[9][10] |
| Injection Volume | 10 µL |
Structural Confirmation
While HPLC is excellent for purity assessment, other spectroscopic techniques are necessary for definitive structural confirmation of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons in the molecule.[11] The presence of the phenolic -OH proton can also be confirmed.[12]
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition.[13]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mt.com [mt.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 11. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. mdpi.com [mdpi.com]
- 13. Phenol, 4-fluoro- [webbook.nist.gov]
Application of 3-(4-Fluorophenyl)phenol in Materials Science: High-Performance Polymers
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Key Applications in Materials Science
The introduction of a pendant fluorophenyl group via the use of 3-(4-Fluorophenyl)phenol as a monomer in PAEKs is expected to yield materials with the following advantageous properties and applications:
-
High-Performance Engineering Thermoplastics: These polymers are anticipated to exhibit high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for components that operate in high-temperature environments.[1][2]
-
Low-Dielectric Materials: The presence of fluorine can lower the dielectric constant and dielectric loss of the polymer, a critical requirement for materials used in high-frequency communication and microelectronics.[1][3][4][5]
-
Advanced Composites: The high strength and modulus of these polymers make them excellent candidates for use as matrices in fiber-reinforced composites for lightweight structural applications.
-
Membranes for Gas Separation: The tailored free volume and chemical nature of fluorinated polymers can be beneficial for creating selective membranes for gas separation processes.
-
Hydrophobic Coatings: The fluorophenyl group is expected to impart a hydrophobic character to the polymer surface, leading to applications in water-repellent and anti-corrosion coatings.[1]
Data Presentation: Properties of Analogous Fluorinated Poly(aryl ether ketone)s
The following tables summarize the key performance data obtained from a poly(aryl ether ketone) synthesized using (4-fluorophenyl)hydroquinone, a structural isomer of this compound, and 4,4′-difluorobenzophenone. This data provides a reasonable expectation for the properties of polymers derived from this compound.[1]
Table 1: Thermal Properties of a (4-Fluorophenyl)hydroquinone-based PAEK [1]
| Property | Value |
| Glass Transition Temperature (Tg) | 160 °C |
| Temperature at 5% Weight Loss (Td5) in N2 | > 527 °C |
| Temperature at 10% Weight Loss (Td10) in N2 | > 544 °C |
Table 2: Mechanical Properties of a (4-Fluorophenyl)hydroquinone-based PAEK Film [1]
| Property | Value |
| Tensile Strength | 104.0 MPa |
| Young's Modulus | 3.06 GPa |
| Elongation at Break | 15 % |
Table 3: Dielectric and Surface Properties of a (4-Fluorophenyl)hydroquinone-based PAEK [1]
| Property | Value |
| Dielectric Constant (1 MHz) | 2.75 |
| Water Contact Angle | 98.4° |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of a poly(aryl ether ketone) via nucleophilic aromatic substitution polycondensation, adapted from the synthesis of a PAEK using a structural analog of this compound.[1][6]
Protocol 1: Synthesis of Poly(aryl ether ketone) from this compound and 4,4′-Difluorobenzophenone
Materials:
-
This compound
-
4,4′-Difluorobenzophenone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Argon or Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with hot plate
-
Dean-Stark trap with condenser
-
Thermometer
-
Argon/Nitrogen inlet
-
Funnel
-
Beakers
-
Filter funnel and paper
-
Vacuum oven
Procedure:
-
Monomer and Reagent Preparation: In a 100 mL three-necked flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add this compound (10 mmol), 4,4′-difluorobenzophenone (10 mmol), and anhydrous potassium carbonate (11.5 mmol).
-
Solvent Addition: Add N,N-dimethylacetamide (DMAc) (30 mL) and toluene (15 mL) to the flask.
-
Azeotropic Dehydration: Heat the mixture to 140°C and allow the toluene to reflux for 4 hours to azeotropically remove any water. After this period, carefully drain the collected water and toluene from the Dean-Stark trap.
-
Polymerization: Increase the temperature of the reaction mixture to 160-170°C and maintain it for 8-12 hours under a gentle flow of nitrogen. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification: After the polymerization is complete, cool the viscous solution to room temperature and dilute it with 20 mL of DMAc. Pour the polymer solution slowly into a beaker containing 500 mL of vigorously stirring methanol. A fibrous white precipitate will form.
-
Washing: Collect the polymer precipitate by filtration. Wash the polymer thoroughly with hot water several times to remove any remaining salts and solvent. Then, wash with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to obtain the final poly(aryl ether ketone) product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of a poly(aryl ether ketone).
Caption: Structure-property relationship for polymers with pendant fluorophenyl groups.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-(4-Fluorophenyl)phenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via a Suzuki-Miyaura coupling followed by demethylation.
Q1: Why is the yield of my Suzuki-Miyaura coupling reaction for 3-methoxy-4'-fluorobiphenyl low?
A1: Low yields in the Suzuki-Miyaura coupling step can arise from several factors related to the catalyst, reagents, and reaction conditions. A primary issue can be the quality and activity of the palladium catalyst. Inadequate degassing of the solvent and reagents can lead to oxidation of the Pd(0) catalyst, rendering it inactive. The choice of base and solvent system is also critical and is often substrate-dependent. For this specific coupling, a moderately polar aprotic solvent and a suitable inorganic base are crucial for efficient reaction.
Troubleshooting Flowchart for Low Yield in Suzuki-Miyaura Coupling
Technical Support Center: Synthesis of Fluorinated Biphenyls
Welcome to the Technical Support Center for the synthesis of fluorinated biphenyls. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide quick answers to common problems and guide you through a systematic troubleshooting process to improve reaction outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biphenyls. However, the synthesis of fluorinated biphenyls can present unique challenges.
Question 1: My Suzuki-Miyaura reaction is resulting in a low yield of the desired fluorinated biphenyl. What are the common causes and how can I improve it?
Answer: Low yields in the Suzuki-Miyaura coupling of fluorinated substrates can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, and side reactions. A systematic approach to troubleshooting is recommended.
Common Side Reactions:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid or ester, which is replaced by a C-H bond. This side reaction is particularly prevalent with electron-deficient arylboronic acids, which are common in the synthesis of fluorinated compounds.[1] The use of milder bases such as K₃PO₄, KF, or Cs₂CO₃ can help minimize this issue.[1]
-
Homocoupling: The self-coupling of the boronic acid to form a symmetrical biphenyl byproduct can occur, often promoted by the presence of oxygen.[2] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere are crucial to prevent this.[2][3]
-
Dehalogenation: The starting aryl halide can be reduced, with the halogen atom being replaced by a hydrogen atom. This can be caused by certain bases or impurities.
Troubleshooting Workflow:
If you are experiencing low yields, follow this troubleshooting workflow to diagnose and resolve the issue.
Quantitative Impact of Reaction Parameters on Suzuki Coupling:
The choice of reactants and conditions can significantly influence the conversion to the desired fluorinated biphenyl.
| Aryl Bromide | Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | 110 | 8 | ~95 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | 110 | 8 | ~100 |
| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | 110 | 8 | ~90 |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | 110 | 8 | ~85 |
| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | 110 | 8 | ~60 |
Data adapted from a study using a supported Pd nanoparticle catalyst. Conversion refers to the consumption of the aryl bromide.[4]
Stille Coupling
The Stille coupling offers an alternative route to fluorinated biphenyls, utilizing organotin reagents.
Question 2: I am observing significant homocoupling of my organostannane reagent in my Stille reaction. How can I minimize this side reaction?
Answer: Homocoupling of the organostannane is the most common side reaction in Stille couplings.[5][6] This can occur through two primary mechanisms: reaction of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[6]
Strategies to Minimize Homocoupling:
-
Use of Additives: The addition of copper(I) salts can accelerate the desired cross-coupling reaction, outcompeting the homocoupling pathway.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and favor the cross-coupling cycle.
-
Reaction Conditions: Ensure that the reaction is carried out under strictly anaerobic conditions, as oxygen can promote homocoupling.
Negishi Coupling
Negishi coupling, which employs organozinc reagents, is known for its high reactivity and functional group tolerance.
Question 3: My Negishi coupling reaction is sluggish and gives a low yield. What are the likely causes?
Answer: Low reactivity in Negishi couplings can often be traced to the quality of the organozinc reagent or the choice of catalyst system.
Common Issues and Solutions:
-
Organozinc Reagent Quality: Organozinc reagents are sensitive to air and moisture. It is crucial to prepare and handle them under strictly inert conditions. Using freshly prepared organozinc reagents is highly recommended.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For challenging couplings, particularly those involving sterically hindered or electron-rich substrates, specialized ligands such as biaryldialkylphosphines (e.g., CPhos) may be necessary to promote the reductive elimination step and suppress side reactions like β-hydride elimination.[7]
-
Homocoupling: Similar to other cross-coupling reactions, homocoupling of the organozinc reagent or the aryl halide can occur.
Nucleophilic Aromatic Substitution (SNAr)
SNAr provides a transition-metal-free pathway to fluorinated biphenyls, typically involving the reaction of a highly fluorinated arene with a nucleophile.
Question 4: I am attempting an SNAr reaction to synthesize a fluorinated biphenyl, but I am observing low conversion and potential defluorination. How can I optimize this reaction?
Answer: SNAr reactions are highly dependent on the electronic properties of the fluoroarene and the nucleophile.
Key Considerations for Optimization:
-
Substrate Activation: The fluoroarene must be activated by electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the fluorine being displaced. Electron-neutral or electron-rich fluoroarenes are generally unreactive under classical SNAr conditions.[8]
-
Base and Solvent: The choice of base and solvent is crucial. A strong, non-nucleophilic base is often required to generate the active nucleophile. Aprotic polar solvents like DMF, DMSO, or THF are commonly used.
-
Side Reactions:
-
Defluorination: Undesired displacement of multiple fluorine atoms can occur, especially on polyfluorinated arenes. Careful control of stoichiometry and reaction time can help to achieve selective mono-substitution.
-
Benzyne Formation: Under very strong basic conditions, elimination of HF can lead to the formation of a highly reactive benzyne intermediate, which can result in a mixture of products.
-
Experimental Protocols
The following are detailed, representative protocols for the synthesis of fluorinated biphenyls using common cross-coupling and SNAr reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a fluorinated aryl bromide with a fluorinated arylboronic acid.
Materials:
-
Fluorinated aryl bromide (1.0 equiv)
-
Fluorinated arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 4:1 mixture of 1,4-dioxane/water)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the fluorinated aryl bromide (1.0 equiv), fluorinated arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (2-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling
This protocol provides a general method for the Stille coupling of a fluorinated aryl halide with an organostannane reagent.
Materials:
-
Fluorinated aryl halide (e.g., iodide or bromide) (1.0 equiv)
-
Organostannane reagent (e.g., tributyl(fluoroaryl)stannane) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Optional: Additive (e.g., CuI, 10 mol%)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the fluorinated aryl halide (1.0 equiv) in the anhydrous, degassed solvent.
-
Add the palladium catalyst (2-5 mol%) and any optional additives.
-
Add the organostannane reagent (1.1 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of KF and stir vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography.[5]
Protocol 3: Negishi Coupling
This protocol outlines the synthesis of a fluorinated biphenyl via Negishi coupling of a pre-formed fluoroarylzinc reagent with a fluoroaryl halide.
Materials:
-
Fluoroaryl halide (e.g., iodide or bromide) (1.0 equiv)
-
Fluoroarylzinc halide reagent (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., THF)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (2-5 mol%) and the fluoroaryl halide (1.0 equiv).
-
Dissolve the solids in anhydrous, degassed THF.
-
Slowly add the solution of the fluoroarylzinc halide reagent (1.2 equiv in THF) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the synthesis of a fluorinated biphenyl by reacting a polyfluoroarene with a phenoxide nucleophile.
Materials:
-
Polyfluoroarene (e.g., hexafluorobenzene) (1.0 equiv)
-
Phenol (1.0-1.2 equiv)
-
Strong, non-nucleophilic base (e.g., NaH or K₂CO₃) (1.2 equiv)
-
Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)
-
Round-bottom flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0-1.2 equiv) and dissolve it in the anhydrous solvent.
-
Cool the solution to 0 °C and carefully add the base (1.2 equiv) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add the polyfluoroarene (1.0 equiv) to the reaction mixture.
-
Heat the reaction to a temperature between 60-120 °C, monitoring the progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography.[9]
Reaction Mechanisms and Side Reactions
Visualizing the catalytic cycles and potential side reactions can aid in understanding and troubleshooting these complex transformations.
Suzuki-Miyaura Catalytic Cycle and Side Reactions
The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. Protodeboronation and homocoupling are key side reactions that divert intermediates from the main pathway.
Stille Catalytic Cycle and Homocoupling
The Stille coupling follows a similar catalytic cycle to the Suzuki coupling. The primary side reaction is the homocoupling of the organostannane reagent.
Negishi Catalytic Cycle
The Negishi coupling is distinguished by the use of an organozinc reagent in the transmetalation step.
SNAr Reaction Mechanism
The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 8. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you resolve potential problems and optimize your reaction conditions for improved yields and purity.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific challenges you may encounter during your Suzuki-Miyaura cross-coupling reactions, offering potential causes and actionable solutions.
Q1: My Suzuki-Miyaura reaction is resulting in a low yield or has failed completely. What are the primary factors I should investigate?
A1: Low or no yield is a common issue in Suzuki-Miyaura couplings. A systematic approach to troubleshooting is crucial.[1][2] Begin by examining the following critical components and conditions:
-
Reagent Quality and Stability:
-
Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly through protodeboronation where the boronic acid group is replaced by a hydrogen atom.[3][4] This is a major side reaction, especially with electron-deficient arylboronic acids.[3] Consider using more stable boronic esters like pinacol esters or MIDA boronates, which can release the active boronic acid slowly.[3][4] Always use fresh, high-purity boronic acid reagents.[3]
-
Organic Halide: The reactivity of the organic halide is critical, following the general trend: I > Br > OTf >> Cl.[3][5] Reactions with aryl chlorides are more challenging and often necessitate more active catalyst systems.[3][6]
-
Catalyst and Ligand: Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are prone to oxidation.[3] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.[3]
-
Base and Solvent: Use high-purity, anhydrous, and degassed solvents, as oxygen can deactivate the Pd(0) catalyst.[3] Ensure the base is also of high purity.
-
-
Reaction Conditions:
-
Inert Atmosphere: The rigorous exclusion of oxygen is vital to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1][3] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[3][4]
-
Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to the degradation of the catalyst, boronic acid, or the desired product.[1][4] It is advisable to screen a range of temperatures (e.g., 80-110 °C) to find the optimal conditions.[1][4]
-
Stirring: In biphasic systems, vigorous stirring is essential to ensure efficient mixing of the reactants.
-
Below is a troubleshooting workflow to diagnose the cause of low conversion.
References
Technical Support Center: Optimization of Reaction Conditions for Phenol Derivatives Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenol derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of phenol derivatives via popular cross-coupling methods.
1. Low or No Product Yield
| Question | Possible Causes | Troubleshooting Steps |
| Why is the yield of my phenol derivative synthesis very low or zero? | Inactive Catalyst: The palladium or copper catalyst may not be in its active oxidation state. For palladium catalysts, the active form is typically Pd(0).[1] Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrate or reaction type. Bulky, electron-rich ligands are often required, especially for less reactive aryl chlorides.[2] Inappropriate Base: The base may be too weak to deprotonate the nucleophile or facilitate the catalytic cycle. Strong bases like sodium tert-butoxide are common, but weaker bases like carbonates or phosphates can be effective with the right ligand and solvent combination.[1] Solvent Issues: The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or catalyst deactivation. Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are frequently used.[1] Low Reaction Temperature: The reaction may require higher temperatures to proceed, especially for less reactive aryl chlorides.[3][4][5] | Catalyst Activation: If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Using a precatalyst that readily forms the active species can be beneficial.[1] Ligand Screening: Screen a variety of phosphine ligands. For Buchwald-Hartwig reactions, biarylphosphine ligands like XPhos or BrettPhos are often effective.[6] Base Optimization: If using a weak base, consider switching to a stronger base like NaOt-Bu or LHMDS, being mindful of substrate compatibility. The solubility of the base is also crucial.[1] Solvent Selection: Ensure your solvent is dry and deoxygenated. Consider switching to a different solvent system. For Suzuki-Miyaura couplings, polar aprotic solvents can sometimes influence selectivity.[7] Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| My aryl chloride substrate is not reacting. What can I do? | Lower Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides in oxidative addition to the metal center.[8] Steric Hindrance: Bulky substituents near the chlorine atom can hinder the approach of the catalyst. | Use a More Active Catalyst System: Employ a catalyst system known to be effective for aryl chlorides, which often involves bulky, electron-rich phosphine ligands.[2] Higher Temperatures: Reactions with aryl chlorides often require higher temperatures (e.g., >100 °C) to proceed at a reasonable rate.[3][4][5] |
| The reaction starts but does not go to completion. | Catalyst Deactivation: The catalyst may be decomposing over the course of the reaction. Iodide ions from aryl iodide substrates can sometimes inhibit the catalyst.[1] Insufficient Reagent: One of the reactants may be limiting, or the base may be consumed by side reactions. | Use a More Robust Catalyst: Consider using a precatalyst that is more stable under the reaction conditions. Add Fresh Catalyst: In some cases, adding a second portion of the catalyst mid-reaction can help drive it to completion. Check Stoichiometry: Ensure that the stoichiometry of all reactants and reagents is correct. |
2. Side Reactions and Impurities
| Question | Possible Causes | Troubleshooting Steps |
| I am observing significant formation of a biaryl byproduct. | Homocoupling: The aryl halide or the boronic acid (in Suzuki-Miyaura reactions) can couple with itself. | Optimize Ligand and Catalyst Loading: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Reducing the catalyst loading may also help. Control Reaction Temperature: Lowering the reaction temperature can sometimes suppress homocoupling side reactions. |
| How can I remove the residual palladium or copper catalyst from my product? | Coordination of Metal to Product: The final product may have functional groups that chelate with the metal catalyst, making it difficult to remove by simple filtration. | Aqueous Wash: A dilute acid wash (e.g., 1M HCl) can often help to protonate coordinating groups and break up the metal complex. Chelating Agents: Washing with a solution of a chelating agent like EDTA can help to sequester the metal ions. Specialized Silica Gel: There are commercially available silica gels functionalized with groups that specifically bind to and remove transition metals. |
Frequently Asked Questions (FAQs)
Reaction Optimization
-
Q1: What is the typical catalyst loading for a Buchwald-Hartwig hydroxylation? A1: Catalyst loading for palladium-catalyzed hydroxylations is typically in the range of 1-5 mol%.[9] For some highly active copper-based systems, loadings as low as 0.5 mol% have been reported for reactive substrates like aryl iodides and bromides.[4][5]
-
Q2: How do I choose the right ligand for my reaction? A2: The choice of ligand is critical and often substrate-dependent. For Buchwald-Hartwig reactions, bulky, electron-rich biarylphosphine ligands such as tBuBrettPhos have shown broad applicability.[9][10] It is often necessary to screen a small library of ligands to find the optimal one for a new substrate.
-
Q3: What is the role of the base in these coupling reactions? A3: The base plays multiple roles, including deprotonating the nucleophile (in this case, the hydroxide source) and facilitating the reductive elimination step of the catalytic cycle.[11] The choice of base can also influence the solubility of other reagents and the overall reaction rate.
Experimental Protocols
Below are generalized experimental protocols for common methods of phenol derivative synthesis.
Protocol 1: Palladium-Catalyzed Hydroxylation of an Aryl Bromide
This protocol is a general procedure for the synthesis of phenols from aryl bromides using a palladium catalyst and a biarylphosphine ligand.[9]
-
Reagents and Equipment:
-
Aryl bromide (1.0 mmol)
-
Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.02 mmol, 2 mol%)
-
tBuBrettPhos ligand (0.02 mmol, 2 mol%)
-
Potassium hydroxide (KOH, 3.0 mmol)
-
1,4-Dioxane (2 mL)
-
Water (0.36 mL, 20 mmol)
-
Oven-dried reaction vial with a stir bar
-
Nitrogen or Argon source
-
-
Procedure:
-
To the reaction vial, add the aryl bromide, palladium precatalyst, ligand, and potassium hydroxide.
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Add the 1,4-dioxane and water via syringe.
-
Place the vial in a preheated oil bath at 80 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Copper-Catalyzed Hydroxylation of an Aryl Iodide
This protocol describes a copper-catalyzed method for the synthesis of phenols from aryl iodides.[4][5]
-
Reagents and Equipment:
-
Aryl iodide (1.0 mmol)
-
Copper(I) iodide (CuI) or another Cu(I) source
-
A suitable ligand (e.g., 8-hydroxyquinoline)
-
Potassium hydroxide (KOH)
-
Solvent (e.g., a mixture of DMSO and water)
-
Reaction flask with a condenser and stir bar
-
Inert atmosphere setup
-
-
Procedure:
-
In the reaction flask, combine the aryl iodide, copper catalyst, ligand, and base.
-
Flush the flask with an inert gas.
-
Add the solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for the specified time (typically several hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of phenol derivatives from aryl halides.
Table 1: Palladium-Catalyzed Hydroxylation of Aryl Halides
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | tBuBrettPhos (4) | KOH (3) | Dioxane/H₂O | 80 | 18 | 95 |
| 4-Chlorotoluene | Pd₂ (dba)₃ (1.5) | tBuXPhos (3) | KOH (3) | Dioxane/H₂O | 100 | 24 | 88 |
| 1-Bromo-4-fluorobenzene | [Pd(cinnamyl)Cl]₂ (1) | tBuXPhos (2) | CsOH·H₂O (2) | Dioxane/H₂O | 100 | 18 | 92 |
| 2-Bromobiphenyl | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 24 | 85 |
Table 2: Copper-Catalyzed Hydroxylation of Aryl Halides
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | CuI (5) | 8-Hydroxyquinoline (10) | KOH (2) | DMSO/H₂O | 110 | 24 | 91 |
| 4-Bromoanisole | Cu₂O (5) | Phenanthroline (10) | NaOH (2) | Dioxane/H₂O | 120 | 24 | 85 |
| 4-Chloro-acetophenone | CuI (10) | DMEDA (20) | K₂CO₃ (2) | DMF | 130 | 36 | 78 |
| 1-Iodonaphthalene | Cu(acac)₂ (1) | BHMPO (1.2) | LiOH (2) | DMSO/H₂O | 60 | 12 | 96 |
Visualizations
Experimental Workflow for Phenol Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of a phenol derivative via a palladium-catalyzed cross-coupling reaction.
Signaling Pathway Modulation by Phenolic Compounds
Phenolic compounds are known to modulate various intracellular signaling pathways, including the NF-κB pathway, which is a key regulator of inflammation.[11][12][13][14]
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Item - Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands - American Chemical Society - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid [organic-chemistry.org]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
Technical Support Center: Purification of 3-(4-Fluorophenyl)phenol Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing impurities from preparations of 3-(4-Fluorophenyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound preparation synthesized via Suzuki-Miyaura coupling?
A1: The most common impurities include residual palladium catalyst from the coupling reaction, homocoupling byproducts of the boronic acid starting material, and products of protodeboronation.[1] Unreacted starting materials such as the aryl halide or boronic acid may also be present.
Q2: My reaction mixture has turned black. What does this indicate?
A2: The formation of a black precipitate, often referred to as palladium black, suggests the decomposition and aggregation of the palladium catalyst.[1] This can reduce the efficiency of your reaction and complicate purification.[1]
Q3: I am observing significant amounts of a biaryl byproduct that is not my desired product. What is likely happening?
A3: This is likely a homocoupling product, where the boronic acid reagent reacts with itself. This side reaction is often promoted by the presence of oxygen in the reaction mixture.[2]
Q4: My main byproduct appears to be 3-phenol. How is this formed?
A4: The formation of 3-phenol is likely due to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom. This can be caused by excess water or harsh basic conditions in the reaction.
Troubleshooting Guides
Issue 1: Residual Palladium Catalyst Contamination
Symptoms:
-
The purified product has a grayish or black tint.
-
Elemental analysis or ICP-MS indicates the presence of palladium.
Troubleshooting Steps:
-
Filtration through Celite: For heterogeneous palladium catalysts, a simple filtration through a pad of Celite can be effective.
-
Use of Scavengers: For soluble palladium species, consider using a scavenger resin. Thiol-based silica scavengers are often effective at binding residual palladium.
-
Chromatography: Flash column chromatography on silica gel can effectively separate the desired product from palladium residues, which typically remain at the baseline.
Issue 2: Presence of Homocoupling Byproducts
Symptoms:
-
NMR or LC-MS analysis shows a biphenyl impurity with a molecular weight corresponding to a dimer of one of the aryl starting materials.
-
The impurity has a similar polarity to the desired product, making separation difficult.[3]
Troubleshooting Steps:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed before adding the catalyst to minimize oxygen levels.[2]
-
Optimize Reaction Conditions: Adjusting the base, solvent, or temperature may disfavor the homocoupling reaction.
-
Chromatographic Separation: A carefully optimized flash column chromatography with a suitable solvent gradient can often resolve the desired product from the homocoupling byproduct.
Issue 3: Protodeboronation of Starting Material
Symptoms:
-
GC-MS or LC-MS analysis reveals the presence of the arene corresponding to the boronic acid starting material (e.g., phenol).
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Milder Base: Employing a milder base can reduce the rate of protodeboronation.
-
Use of Boronic Esters: Boronic esters are generally more stable to protodeboronation than boronic acids.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for specific impurity profiles.
-
Solvent Selection: Based on the principle of "like dissolves like," a solvent system of toluene and hexanes is a good starting point for the recrystallization of this biphenyl compound. The product should be soluble in hot toluene and insoluble in cold hexanes.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot toluene (approximately 60-80 °C).[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexanes to the hot toluene solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.[4]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate. Alternatively, for less soluble products, perform a dry load by adsorbing the crude material onto a small amount of silica gel.[6]
-
Column Packing: Pack a silica gel column with a non-polar solvent like hexanes.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical starting gradient would be 5% ethyl acetate in hexanes, gradually increasing to 20-30% ethyl acetate. The exact gradient will need to be determined by thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Quantitative Data
The following tables provide representative data for the purification of a 10-gram batch of crude this compound.
Table 1: Purity Analysis Before and After Purification
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) |
| Recrystallization | 85% | 98.5% |
| Flash Column Chromatography | 85% | >99% |
Table 2: Yield and Recovery Data
| Purification Method | Recovered Mass (g) | Yield (%) |
| Recrystallization | 7.5 | 75% |
| Flash Column Chromatography | 8.0 | 80% |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by flash column chromatography.
Caption: Relationship between reactants, desired product, and common impurities.
References
Technical Support Center: Degradation Pathways of 3-(4-Fluorophenyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-(4-Fluorophenyl)phenol and related phenolic compounds under stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure of this compound, which contains a phenol group and a fluorophenyl substituent, the following degradation pathways are anticipated under forced degradation conditions:
-
Oxidation: The phenol group is highly susceptible to oxidation, which can lead to the formation of quinones, hydroquinones, and other oxidized products. The presence of the fluorophenyl ring may also influence the oxidation process.
-
Hydrolysis (Acidic and Basic): While the biphenyl ether linkage is generally stable, extreme pH and temperature conditions could potentially lead to its cleavage, although this is less likely than oxidation.
-
Photodegradation: Aromatic compounds like this are susceptible to photolytic degradation, which can lead to polymerization or the formation of complex reaction products.
-
Thermal Degradation: High temperatures can induce decomposition, potentially involving reactions of the phenol group or cleavage of the molecule.
Q2: I am not observing any degradation of my compound under the initial stress conditions. What should I do?
A2: If you observe less than the desired 5-20% degradation, consider the following adjustments:
-
Increase Stressor Concentration: For acidic and basic hydrolysis, you can increase the molarity of the acid or base (e.g., from 0.1 M to 1 M). For oxidative degradation, a higher concentration of hydrogen peroxide can be used.
-
Increase Temperature: For hydrolytic and thermal degradation studies, increasing the temperature (e.g., from 60°C to 80°C) can accelerate the degradation process.
-
Extend Exposure Time: Prolonging the duration of the stress study can lead to greater degradation. However, be aware that this might also lead to the formation of secondary degradation products, which could complicate the analysis.
-
Check Compound Solubility: Ensure that this compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor and hinder degradation.
Q3: What are the most suitable analytical techniques for identifying and quantifying the degradation products of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or photodiode array (PDA) detection is the primary technique for separating and quantifying the parent compound and its degradation products.[1] To identify the structure of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the definitive structural elucidation of isolated degradation products.
Q4: How can I ensure that my analytical method is "stability-indicating"?
A4: A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. To validate your method as stability-indicating, you must demonstrate specificity by showing that the peaks for the parent drug and its degradation products are well-resolved.[1] This is typically achieved by analyzing samples that have been subjected to forced degradation and ensuring that there is no co-elution.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the chromatogram of the unstressed sample.
-
Possible Cause: The unexpected peaks could be impurities in the starting material or degradation that occurred during sample preparation or storage.
-
Troubleshooting Steps:
-
Analyze the starting material using the same HPLC method to check for initial purity.
-
Prepare a fresh sample and analyze it immediately to minimize degradation during preparation.
-
Review the sample preparation procedure to identify any steps that might induce degradation (e.g., exposure to light, high temperature, or incompatible solvents).
-
Issue 2: The mass balance of the stressed samples is not within the acceptable range (e.g., 95-105%).
-
Possible Cause: A poor mass balance can result from the formation of non-UV active degradation products, volatile degradants, or degradants that are not eluted from the HPLC column.
-
Troubleshooting Steps:
-
Use a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with a UV detector to detect non-chromophoric degradants.
-
Employ Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile degradation products.
-
Modify the HPLC method (e.g., change the mobile phase composition or gradient) to ensure all degradation products are eluted from the column.
-
Issue 3: Significant degradation is observed under acidic conditions, but very little under basic conditions.
-
Possible Cause: The stability of this compound is likely pH-dependent. The molecule may be more susceptible to acid-catalyzed degradation reactions.
-
Troubleshooting Steps:
-
This is a valid result and provides information about the stability profile of the molecule.
-
To induce degradation under basic conditions, you may need to employ more stringent stress conditions, such as a higher concentration of the base, a higher temperature, or a longer exposure time.
-
Data Presentation
Table 1: Expected Degradation Behavior of Phenolic Compounds under Stress Conditions
| Stress Condition | Treatment | Expected Outcome for a Phenolic Compound |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Potential for some degradation, depending on the specific structure.[1] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Significant degradation is often observed for phenolic compounds.[1] |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Moderate to significant degradation is expected due to the susceptibility of the phenol group to oxidation.[1] |
| Thermal Degradation | 80°C for 48 hours | Minor to moderate degradation may occur.[1] |
| Photolytic Degradation | Exposure to UV (254 nm) and visible light for 7 days | Minor to moderate degradation is possible for aromatic compounds.[1] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Working Solution: For each stress condition, dilute the stock solution with the respective stressor to achieve the desired final concentration (e.g., 100 µg/mL).
Protocol 2: Forced Degradation Studies
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl to obtain the working solution.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.[3]
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH to obtain the working solution.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified intervals and neutralize with 0.1 M HCl before analysis.[3]
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide to obtain the working solution.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at designated times for analysis.[3]
-
-
Thermal Degradation:
-
For solid-state studies, place a known amount of solid this compound in a controlled temperature oven at 80°C.
-
For solution-state studies, prepare a solution of the compound in a suitable solvent and incubate at 80°C.[3]
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.
-
Mandatory Visualization
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
Preventing polymerization of phenol derivatives during synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the unwanted polymerization of phenol derivatives during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unwanted polymerization in phenol derivatives?
A1: The primary cause of unwanted polymerization in many phenol derivatives, especially those with vinyl or other unsaturated groups, is spontaneous free-radical polymerization.[1] This process can be initiated by exposure to heat, light, or the presence of radical-generating impurities.[1][2] Phenolic compounds themselves can be susceptible to oxidative polymerization, which can be catalyzed by enzymes, oxidants, or even air (oxygen) under certain conditions, leading to colored byproducts.[3]
Q2: How do polymerization inhibitors work?
A2: Polymerization inhibitors are compounds that prevent or delay unwanted polymerization.[] The most common and effective inhibitors for phenol derivatives are phenolic compounds themselves, which act as radical scavengers.[1] They function by donating a hydrogen atom from their hydroxyl (-OH) group to a highly reactive growing polymer radical. This terminates the polymer chain and forms a stable phenoxyl radical that is not reactive enough to initiate further polymerization.[1]
Q3: What is the difference between a "true inhibitor" and a "retarder"?
A3: It is important to distinguish between these two types of substances:
-
True Inhibitors: These compounds provide a distinct induction period during which no significant polymerization occurs. They are consumed during this period, and once depleted, polymerization proceeds at its normal rate.[1]
-
Retarders: These compounds do not create a defined induction period but instead decrease the overall rate of polymerization.[1] Phenolic compounds can act as weak retarders at low concentrations and as true inhibitors at higher concentrations.[1]
Q4: How do I choose the right inhibitor for my synthesis?
A4: The choice of inhibitor depends on several factors, including the specific phenol derivative, the reaction conditions (temperature, solvent), and the required purity of the final product. Hindered phenols like Butylated Hydroxytoluene (BHT) and hydroquinone derivatives are commonly used. For specific applications, a combination of inhibitors might be employed. For instance, a combination of sulfonated phenols and nitrophenols has been shown to be effective.[5]
Q5: Can oxygen play a role in inhibition?
A5: Yes, in some cases, molecular oxygen can have a synergistic effect with phenolic inhibitors. Oxygen can react with a growing polymer radical to form a peroxy radical. This peroxy radical is then very efficiently intercepted by the phenolic inhibitor, a process that is often more favorable than the direct reaction of the phenol with the carbon-centered polymer radical.[1][]
Troubleshooting Guide
Problem: My reaction mixture is turning dark and viscous.
-
Possible Cause: This is a strong indication that polymerization is occurring. The color change is often due to the formation of conjugated polymer chains or oxidative side products. The increased viscosity is a direct result of polymer formation.
-
Immediate Action:
-
Cool the reaction mixture immediately to slow down the polymerization rate.
-
If safe, add a higher concentration of a suitable inhibitor (e.g., hydroquinone, BHT).
-
-
Prevention for Future Experiments:
-
Ensure all reagents and solvents are free from peroxides and other radical initiators.
-
Add an appropriate inhibitor at the beginning of the reaction.
-
Maintain a lower reaction temperature if the process allows.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can sometimes initiate polymerization, although it can also be synergistic with certain inhibitors.[]
-
Problem: I'm observing polymer formation during purification by distillation.
-
Possible Cause: High temperatures during distillation can provide the energy needed to initiate thermal polymerization, especially once volatile solvents or reactants are removed, increasing the monomer concentration.[2]
-
Solution:
-
Add a non-volatile inhibitor: Before starting the distillation, add a high-boiling point inhibitor (e.g., hydroquinone) to the distillation pot.
-
Use vacuum distillation: Lowering the pressure reduces the boiling point, allowing for distillation at a lower, safer temperature.
-
Avoid distilling to dryness: Always leave a small amount of residue in the distillation flask to prevent the concentration of potentially explosive peroxides or inhibitors.
-
Problem: My stored phenol derivative has changed color and/or solidified.
-
Possible Cause: The material may have polymerized or degraded over time due to exposure to light, air, or elevated temperatures.[1]
-
Assessment:
-
Check for solubility: Try to dissolve a small sample in a suitable solvent. If it is insoluble or forms a gel, significant polymerization has likely occurred.
-
Analytical Characterization: Use analytical techniques like Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC) to assess the purity of the material.[6][7] Gel Permeation Chromatography (GPC) can be used to detect the presence and molecular weight of any polymer formed.[8]
-
-
Proper Storage Protocol:
Diagrams and Visualizations
Caption: Mechanism of free-radical polymerization inhibition by a phenolic compound.
Caption: Troubleshooting workflow for unwanted polymerization of phenol derivatives.
Key Experimental Protocols
Protocol 1: General Procedure for Adding an Inhibitor
-
Select an appropriate inhibitor: Based on your reaction conditions, choose an inhibitor that is soluble in your reaction mixture and will not interfere with the desired chemistry. Common choices include 4-methoxyphenol (MEHQ), butylated hydroxytoluene (BHT), or hydroquinone.
-
Determine the concentration: Inhibitors are typically added in small quantities, often in the range of 10-200 ppm.[1] Consult literature for the specific monomer you are working with.
-
Addition: Add the inhibitor to the monomer or solvent before heating or initiating the reaction. Ensure it is fully dissolved.
-
Inert Atmosphere: For sensitive reactions, after adding the inhibitor, sparge the reaction mixture with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen before proceeding.
Protocol 2: Monitoring Polymerization by HPLC
This protocol provides a general method to quantify the consumption of a phenol derivative monomer, which can indicate the onset of polymerization.
-
Prepare a Standard Curve:
-
Prepare a series of standard solutions of your pure phenol derivative monomer at known concentrations in a suitable solvent (e.g., acetonitrile/water).
-
Inject each standard into the HPLC and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Preparation:
-
At various time points during your reaction, carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot into a known, large volume of cold solvent (this will stop further polymerization).
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC.
-
Use the same method as for the standards (e.g., C18 column, UV detection at a wavelength where the monomer absorbs).
-
Identify the peak corresponding to your monomer.
-
-
Quantification:
Quantitative Data on Common Inhibitors
The effectiveness of an inhibitor is often measured by its "induction period" – the time before polymerization begins. The table below summarizes typical concentrations for common inhibitors.
| Inhibitor Name | Chemical Structure | Typical Concentration (ppm) | Key Features |
| Hydroquinone (HQ) | C₆H₄(OH)₂ | 50 - 250 | Highly effective, but can sublime during distillation. |
| 4-Methoxyphenol (MEHQ) | CH₃OC₆H₄OH | 10 - 200 | Very common, less volatile than HQ, often requires oxygen to be effective.[1] |
| Butylated Hydroxytoluene (BHT) | ((CH₃)₃C)₂C₆H₂(CH₃)OH | 100 - 1000 | Good solubility in organic media, effective at higher temperatures. |
| Phenothiazine (PTZ) | C₁₂H₉NS | 50 - 500 | Effective at high temperatures, often used in distillations. |
Note: Optimal concentration can vary significantly based on the monomer, temperature, and purity of the system. The listed values are for general guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Crosslinking Mechanisms of Phenol, Catechol, and Gallol for Synthetic Polyphenols: A Comparative Review [mdpi.com]
- 5. EP1794106A1 - Sulfonated phenols with nitrophenols as polymerization inhibitors - Google Patents [patents.google.com]
- 6. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
Challenges in the scale-up synthesis of 3-(4-Fluorophenyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(4-Fluorophenyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This reaction involves the palladium-catalyzed coupling of an aryl boronic acid (or its ester) with an aryl halide.[2][3] The two primary variations for this specific synthesis are:
-
Route A: Coupling of (4-fluorophenyl)boronic acid with 3-bromophenol.
-
Route B: Coupling of (3-hydroxyphenyl)boronic acid with 1-bromo-4-fluorobenzene.
Q2: What are the primary challenges encountered during the scale-up of this synthesis?
A2: Scaling up the Suzuki-Miyaura coupling for this product presents several challenges:
-
Reaction Kinetics and Control: Maintaining optimal reaction temperature and ensuring efficient mixing in large reactors can be difficult. Exothermic events, especially during catalyst activation, require careful management.[4]
-
Impurity Profile: The formation of byproducts such as homocoupled products (biphenyl derivatives) and protodeboronation of the boronic acid starting material are common issues that complicate purification.[5][6]
-
Catalyst Management: Efficient removal of the palladium catalyst to meet regulatory limits (typically in ppm) in the final product is a critical and often costly step. Catalyst deactivation can also lead to incomplete reactions.
-
Work-up and Purification: Product isolation on a large scale can be hampered by issues like emulsion formation during aqueous washes.[4] The final purification, often requiring crystallization or large-scale chromatography, can be resource-intensive.[7][8]
Q3: What safety precautions are critical during the scale-up process?
A3: Key safety considerations include:
-
Palladium Catalysts: Some palladium catalysts, particularly Pd(0) species or residual catalyst on filter media like Celite, can be pyrophoric and must be handled under an inert atmosphere.[4]
-
Reagents: Aryl halides and boronic acids can be irritants.[9] Aniline, if used in precursor synthesis, is toxic and readily absorbed through the skin.[10]
-
Solvents: Many solvents used (e.g., toluene, dioxane) are flammable and have specific handling requirements.
-
Base: Strong bases should be handled with appropriate personal protective equipment (PPE). The choice of base is critical as some can be air and light sensitive.[2]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis.
Caption: General troubleshooting workflow for synthesis.
Low or No Product Yield
Q: My reaction shows very low conversion of the starting materials. What are the potential causes?
A: Low conversion is a common issue and can often be traced back to the catalyst, reagents, or reaction conditions.
-
Potential Cause 1: Inactive Catalyst.
-
Solution: The active Pd(0) species is crucial for the catalytic cycle to begin with oxidative addition.[2] If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. Use a fresh batch of catalyst or a pre-catalyst. For some systems, purging the reaction mixture with an inert gas like argon or nitrogen for at least 15 minutes is essential to remove oxygen, which can deactivate the catalyst.[5]
-
-
Potential Cause 2: Poor Reagent Quality.
-
Potential Cause 3: Suboptimal Base or Solvent.
-
Solution: The choice of base and solvent is critical and interdependent.[11] An inappropriate base may not be strong enough to facilitate the transmetalation step. A solvent system where reagents are poorly soluble can also stall the reaction. Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/Water, Dioxane/Water, THF/Water).[5][6]
-
-
Potential Cause 4: Insufficient Temperature.
Significant Impurity Formation
Q: I'm observing significant byproduct formation, particularly homocoupling of my boronic acid. How can I prevent this?
A: Homocoupling and other side reactions are often related to oxygen contamination or suboptimal reaction parameters.
-
Potential Cause 1: Oxidative Homocoupling.
-
Solution: The presence of oxygen can cause the boronic acid to couple with itself.[4] Rigorously deoxygenate the reaction mixture before adding the palladium catalyst. Maintaining a positive pressure of an inert gas (nitrogen or argon) throughout the reaction is crucial.
-
-
Potential Cause 2: Protodeboronation.
-
Solution: This side reaction replaces the boronic acid group with a hydrogen atom, leading to an unwanted byproduct and loss of a key starting material. It is often caused by excess water or high temperatures.[4] Ensure anhydrous conditions and avoid prolonged heating once the reaction has reached completion.
-
-
Potential Cause 3: Unsuitable Ligand.
-
Solution: The phosphine ligand plays a key role in stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-donating phosphine ligands can sometimes suppress side reactions and improve yields with challenging substrates like aryl chlorides.[2] Consider screening different ligands if homocoupling is a persistent issue.[4]
-
Difficulties in Work-up and Purification
Q: I'm struggling with emulsion formation during the aqueous work-up, and my final product is difficult to purify. What can I do?
A: Scale-up often magnifies purification challenges.
-
Potential Cause 1: Emulsion during Extraction.
-
Solution: Emulsions are common when mixing organic solvents with aqueous basic or acidic solutions. To break an emulsion, try adding brine (saturated NaCl solution) to the aqueous layer or filtering the entire mixture through a pad of Celite.[4]
-
-
Potential Cause 2: Persistent Impurities.
-
Solution: If impurities like homocoupled products or unreacted starting materials are difficult to remove, recrystallization is the most cost-effective method for bulk purification.[4] A thorough screening of various solvent systems at the lab scale is necessary to identify one that provides good recovery and purity. For very persistent impurities, large-scale column chromatography or preparative HPLC may be required.[4]
-
-
Potential Cause 3: Residual Palladium.
-
Solution: Removing residual palladium to acceptable levels is critical. After the reaction, the catalyst can be removed by filtration through Celite. However, for stringent requirements, treatment with activated carbon, silica gel, or specialized palladium scavengers may be necessary.
-
Key Experimental Parameters
The selection of catalyst, base, and solvent significantly impacts the reaction outcome. The following table summarizes common conditions used in Suzuki-Miyaura couplings.
| Parameter | Options | Considerations on Scale-up |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Catalyst loading should be minimized for cost-effectiveness and to ease purification. Air-stable pre-catalysts are often preferred for easier handling on a large scale.[5] |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald ligands | Often used in conjunction with Pd(OAc)₂ or Pd₂(dba)₃. Bulky, electron-rich ligands can improve reaction with less reactive aryl chlorides.[2][5] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KOH, KF | The base must be strong enough but not so strong as to cause degradation of starting materials or product. K₃PO₄ and Cs₂CO₃ are often effective for difficult couplings.[5][13] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF/H₂O | Biphasic systems are common and facilitate the reaction.[3][14] The choice depends on the solubility of the substrates and the reaction temperature required. |
| Temperature | Room Temperature to >100°C | Generally, reactions are heated (50-100°C).[2] Temperature must be carefully controlled in large reactors to prevent runaway reactions or byproduct formation. |
Experimental Protocols
Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is a representative example. Optimization of equivalents, temperature, and reaction time is essential for specific substrates and scales.
Reactants:
-
1-Bromo-4-fluorobenzene (1.0 eq)
-
3-Hydroxyphenylboronic acid (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.5 - 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
Setup: A suitable reactor is equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen/argon inlet.
-
Inerting: The reactor is purged with an inert gas for at least 30 minutes.
-
Charging Reagents: 1-Bromo-4-fluorobenzene, 3-hydroxyphenylboronic acid, and K₂CO₃ are charged to the reactor, followed by the dioxane/water solvent mixture.
-
Deoxygenation: The resulting slurry is sparged with inert gas for another 20-30 minutes while stirring.
-
Catalyst Addition: The palladium catalyst is added to the mixture under a positive pressure of inert gas.
-
Reaction: The mixture is heated to the target temperature (e.g., 80-90°C) and stirred vigorously. The reaction progress is monitored by TLC or LC-MS until the 1-bromo-4-fluorobenzene is consumed.
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
The organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and then brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[2]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gccpo.org [gccpo.org]
- 8. US2782242A - Purification of phenol - Google Patents [patents.google.com]
- 9. CAS 460-00-4: 1-Bromo-4-fluorobenzene | CymitQuimica [cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of phenolic compounds.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of phenolic compounds?
A1: Peak tailing is a distortion where the peak in a chromatogram is not symmetrical, having a trailing edge that is longer than the leading edge.[1][3] In an ideal HPLC analysis, peaks should be symmetrical and have a Gaussian shape.[1][3] Peak tailing is quantified by the tailing factor (Tf) or asymmetry factor (As); a value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[2][3][4] For phenolic compounds, which are often analyzed in complex mixtures, peak tailing is problematic because it can:
-
Reduce resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.[1][3]
-
Decrease accuracy: Asymmetrical peaks lead to unreliable peak area calculations and, consequently, inaccurate quantification.[1][3]
-
Lower sensitivity: Broad, tailing peaks are less distinct from the baseline, which can decrease the overall sensitivity of the analysis.[1]
Q2: What are the primary causes of peak tailing when analyzing phenolic compounds?
A2: Peak tailing in the analysis of phenolic compounds often stems from secondary chemical interactions between the analytes and the stationary phase, as well as issues related to the mobile phase and the HPLC system itself. The main causes include:
-
Secondary Interactions with Silanol Groups: Phenolic compounds, being polar, can interact strongly with residual, unreacted silanol groups on the surface of silica-based reversed-phase columns (like C18).[5][6][7] These interactions are a primary cause of peak tailing.[4][8]
-
Improper Mobile Phase pH: The pH of the mobile phase is critical. If the pH is close to the pKa of a phenolic compound, both its ionized and non-ionized forms can exist simultaneously, leading to peak distortion.[5][9]
-
Column Issues: Column degradation over time, contamination from sample matrices, or the formation of a void at the column inlet can all lead to peak tailing.[3][6]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peak asymmetry.[3][7][10][11]
-
Extra-Column Effects: Problems within the HPLC system itself, such as long or wide-bore tubing, poorly made connections, or a large detector cell volume, can contribute to band broadening and peak tailing.[3][5]
Q3: How does the mobile phase pH specifically affect the peak shape of phenolic compounds?
A3: The mobile phase pH is a crucial parameter for achieving good peak shape for ionizable compounds like phenols.[9][12] Phenolic compounds are typically acidic.
-
At low pH (e.g., pH 2.5-3): The phenolic compounds will be in their protonated, non-ionized form. This minimizes secondary interactions with silanol groups on the column, which are also protonated at low pH, leading to more symmetrical peaks.[13][14][15]
-
Near the pKa: When the mobile phase pH is close to the pKa of the phenolic analyte, both the ionized and non-ionized forms of the compound exist in equilibrium. This can result in broadened or tailing peaks.[5][9]
-
At high pH: Phenolic compounds will be in their ionized (deprotonated) state. While this can be used strategically in some methods, it can also lead to interactions with any remaining active sites on the stationary phase if not properly controlled.
For reproducible results, it's recommended to set the mobile phase pH at least one to two units away from the analyte's pKa.[12][16]
Q4: Can my sample preparation contribute to peak tailing?
A4: Yes, improper sample preparation is a frequent cause of peak shape problems.[1] Key considerations include:
-
Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause peak distortion, including tailing or fronting.[3][7][11] It is always best to dissolve the sample in the initial mobile phase composition.
-
Sample Concentration: Overloading the column by injecting a sample that is too concentrated is a common cause of peak tailing.[3][7][10] If you observe that peak shape worsens with higher concentrations, try diluting your sample.[3]
-
Sample Cleanliness: Particulates and strongly retained impurities in the sample can clog the column inlet frit or contaminate the stationary phase, leading to peak distortion and increased backpressure.[5][6] Filtering the sample or using solid-phase extraction (SPE) for cleanup can prevent these issues.[5][6]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a logical workflow to identify and resolve the root cause of peak tailing in your HPLC analysis of phenolic compounds.[2]
Step 1: Initial Assessment
-
Observe the Chromatogram: Are all peaks tailing, or only specific ones?
-
All peaks tailing: This often points to a physical or system-wide issue, such as a column void, a blocked frit, or extra-column volume.[2][11]
-
Specific peaks tailing (especially polar/phenolic compounds): This suggests a chemical interaction issue between the analyte and the stationary phase.[2][17]
-
-
Review Historical Data: Has this been a sudden or gradual change? Comparing to previous runs can help diagnose if it's column degradation or a change in mobile phase preparation.[2][3]
Step 2: Investigate Chemical Causes (Specific Peak Tailing)
-
Optimize Mobile Phase pH:
-
Increase Buffer Concentration:
-
Use a Different Column:
-
Action: Switch to a column with a different stationary phase chemistry.
-
End-capped columns: These have fewer residual silanol groups and are designed to reduce tailing for polar compounds.[3][5][6]
-
Polar-embedded or polar-endcapped phases: These can offer better peak shape for compounds with strong polar groups.[3][5]
-
Phenyl-Hexyl columns: These may provide alternative selectivity for aromatic phenolic compounds.[2]
-
-
Step 3: Investigate Physical and System Causes (All Peaks Tailing)
-
Check for Column Contamination/Degradation:
-
Inspect for Column Voids:
-
Minimize Extra-Column Volume:
Step 4: Review Sample and Injection Parameters
-
Address Sample Overload:
-
Match Sample Solvent:
Troubleshooting Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. hplc.eu [hplc.eu]
- 9. moravek.com [moravek.com]
- 10. maxisci.com [maxisci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. labcompare.com [labcompare.com]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
Validation & Comparative
A Comparative Analysis of 3-(4-Fluorophenyl)phenol and Other Biphenylols: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive comparative analysis of 3-(4-Fluorophenyl)phenol alongside other notable biphenylol compounds. The introduction of a fluorine atom to the biphenyl scaffold can significantly influence its physicochemical properties and biological activity, a feature of considerable interest in medicinal chemistry and drug discovery. This document provides an objective comparison of performance with supporting data, detailed experimental protocols, and visualizations to aid in research and development.
Physicochemical Properties: The Impact of Fluorination
The strategic placement of a fluorine atom, as seen in this compound, can alter key physicochemical parameters such as lipophilicity (LogP), acidity (pKa), and metabolic stability. These modifications can, in turn, affect the compound's pharmacokinetic and pharmacodynamic profile.
A comparative summary of key physicochemical properties for this compound and other representative biphenylols is presented in Table 1. The data illustrates the influence of substituent effects on these parameters. For instance, the electron-withdrawing nature of the fluorine atom in this compound is expected to increase its acidity compared to unsubstituted biphenylol.
Table 1: Comparative Physicochemical Properties of Selected Biphenylols
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) |
| This compound | C₁₂H₉FO | 188.20 | 3.5 | 9.4 | |
| Biphenyl-3-ol | C₁₂H₁₀O | 170.21 | 3.1 | 9.6 | |
| 4'-Methoxy-[1,1'-biphenyl]-3-ol | C₁₃H₁₂O₂ | 200.23 | 3.2 | 9.7 | |
| 4'-Chloro-[1,1'-biphenyl]-3-ol | C₁₂H₉ClO | 204.65 | 3.8 | 9.3 |
Note: LogP and pKa values are predicted using computational models and may vary from experimental values.
Biological Activity: A Comparative Overview
Biphenylol scaffolds are present in numerous biologically active compounds, exhibiting a range of activities including anticancer, antimicrobial, and enzyme inhibitory effects. The introduction of fluorine can enhance these activities by improving metabolic stability and binding affinity to biological targets.[1]
Anticancer Activity
Several studies have highlighted the potential of fluorinated biphenyl derivatives as anticancer agents. While specific data for this compound is limited, studies on structurally similar compounds suggest that it may exhibit cytotoxic effects against various cancer cell lines. For instance, fluorophenyl derivatives of 1,3,4-thiadiazole have shown concentration-dependent cytotoxic activity against estrogen-dependent breast cancer cell lines (MCF-7).[2]
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Biphenylol Analogs
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluorophenyl-thiadiazole derivative A2 | MCF-7 (Breast) | 52.35 | [2] |
| Fluorophenyl-thiadiazole derivative A3 | MCF-7 (Breast) | 54.81 | [2] |
| Hydroxylated Biphenyl Compound 11 | Malignant Melanoma | 1.7 ± 0.5 | [3][4] |
| Hydroxylated Biphenyl Compound 12 | Malignant Melanoma | 2.0 ± 0.7 | [3][4] |
Note: The data presented is for structurally related compounds and serves to illustrate the potential activity of fluorinated biphenylols. Direct testing of this compound is required for conclusive evidence.
Enzyme Inhibition
Fluorinated organic molecules are known to act as effective enzyme inhibitors.[5] The strong carbon-fluorine bond can lead to irreversible inhibition in some cases, while in others, the electronegativity of fluorine can enhance binding affinity to the enzyme's active site. Biphenyl scaffolds have been explored as inhibitors for various enzymes, including cholinesterases.[6]
Table 3: Comparative Enzyme Inhibition (Kᵢ, nM) of Biphenylol Analogs
| Compound/Analog | Target Enzyme | Kᵢ (nM) | Inhibition Type | Reference |
| Dienyl Sulphonyl Fluoride A10 | Butyrylcholinesterase (BuChE) | 29 | Mixed Competitive | [6] |
| S-22 (SARM) | Androgen Receptor | 2.0 | - | [7] |
Note: Kᵢ values represent the inhibition constant. Data is for analogous compounds to indicate potential inhibitory activity.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Enzyme Inhibition Assay (Cholinesterase Inhibition)
This assay measures the ability of a compound to inhibit the activity of cholinesterase enzymes.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well plates
-
Test compounds (dissolved in a suitable solvent)
Procedure:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC₅₀ and Kᵢ values.
Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor.
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-spiperone for dopamine D2 receptors)
-
Binding buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
-
Test compounds
Procedure:
-
Incubation: In a reaction tube, incubate the cell membranes/receptors, radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.
-
Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[8]
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the comparative analysis of biphenylols.
Caption: A typical experimental workflow for the comparative analysis of biphenylols.
Caption: A generalized signaling pathway potentially modulated by biphenylol derivatives.
Conclusion
The introduction of a fluorine atom in this compound is anticipated to modulate its physicochemical and biological properties compared to other biphenylols. Based on the analysis of structurally related compounds, it is plausible that this compound may exhibit promising anticancer and enzyme inhibitory activities. The provided experimental protocols offer a framework for the systematic evaluation and direct comparison of this and other biphenylol derivatives. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]
- 3. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
A Comparative Guide to the Analysis of 3-(4-Fluorophenyl)phenol: Validated HPLC Method and Alternatives
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates and active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(4-Fluorophenyl)phenol against alternative analytical techniques. The methodologies, supported by experimental data from analogous phenolic compounds, are detailed to assist in selecting the most suitable approach for specific analytical needs.
Proposed HPLC Method for this compound Analysis
A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed for the determination of this compound. This method is designed to separate the main analyte from potential impurities and degradation products, ensuring accurate quantification.
Experimental Protocol: Proposed HPLC Method
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Instrument | High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 254 nm |
| Injection Volume | 10 µL |
| Standard Solution | Prepare a stock solution of this compound in the mobile phase and dilute to desired concentrations. |
| Sample Preparation | Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter before injection. |
Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. The following validation parameters would be assessed:
| Validation Parameter | Acceptance Criteria | Typical Performance for Phenolic Compounds |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of the analyte. | Peak purity index > 0.999 |
| Linearity | Correlation coefficient (R²) ≥ 0.999 over a range of 50-150% of the nominal concentration. | R² = 0.9995[1] |
| Accuracy | Mean recovery between 98.0% and 102.0% at three concentration levels. | Recoveries in the range of 98.71 – 108.66 % have been reported for similar compounds.[2] |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%. | RSD values are typically less than 15% for intraday and interday precision.[3] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | LOD values for phenolic compounds can range from 0.097 to 0.467 mg/l.[4] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. | LOQ values for phenolic compounds can be in the range of 0.097–0.496 mg/l.[4] |
| Robustness | No significant impact on results with deliberate small variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C). | The method is expected to be robust with respect to minor changes in flow rate and column temperature.[1] |
Comparison with Alternative Analytical Techniques
While HPLC is a robust and widely used technique, other methods can be employed for the analysis of this compound, each with its own advantages and disadvantages.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Selectivity | Moderate to High | High | Very High |
| Sensitivity | ng/mL to µg/mL range | pg/mL to ng/mL range | pg/mL to fg/mL range |
| Sample Throughput | High | Moderate | High |
| Sample Preparation | Simple (dissolution and filtration) | Often requires derivatization to increase volatility and thermal stability.[5][6] | Simple to moderate |
| Instrumentation Cost | Low to Moderate | Moderate to High | High |
| Matrix Effect | Low to Moderate | Low | Can be significant, may require matrix-matched standards |
| Compound Volatility | Not required | Required | Not required |
Alternative Methodologies at a Glance
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity. However, for polar phenolic compounds, derivatization is often necessary to improve volatility and chromatographic performance.[5][6] This adds a step to sample preparation and can introduce variability.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides the highest level of selectivity and sensitivity, making it ideal for trace analysis or analysis in complex matrices.[7] The need for derivatization is eliminated, simplifying sample preparation compared to GC-MS.[7]
-
UV-Visible Spectroscopy: This is a simple and cost-effective technique but suffers from low specificity. It is not suitable for separating the analyte from impurities with similar UV absorption spectra.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive qualitative tool but is not suitable for quantitative analysis and has lower resolution compared to HPLC.
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the typical workflows for HPLC method validation and a comparative overview of the analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-[4-(4-Ethylphenyl)-3-fluorophenyl]phenol | C20H17FO | CID 150054377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. NEMI Method Summary - 8041A [nemi.gov]
- 5. settek.com [settek.com]
- 6. epa.gov [epa.gov]
- 7. Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into phenolic compounds has emerged as a key strategy in medicinal chemistry to modulate their biological activity. This guide provides an objective comparison of the performance of fluorinated phenols against their non-fluorinated counterparts, supported by experimental data. We will delve into their comparative enzyme inhibition, antioxidant capacity, and cytotoxicity, providing detailed experimental protocols and visual representations of associated cellular pathways.
Quantitative Comparison of Biological Activities
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for fluorinated and non-fluorinated phenols across different biological assays. Lower IC₅₀ values indicate greater potency.
Note: Direct comparative data for a single phenolic compound and its fluorinated analog across all three assays is limited in the available literature. The data presented here is compiled from various studies to provide a representative comparison.
| Compound | Fluorine Substitution | Tyrosinase Inhibition IC₅₀ (µM) | Reference |
| Kojic Acid (Reference) | None | 22.84 | [1] |
| 7,8,4´-trihydroxyflavone | None | 10.31 | [2] |
| 3-Fluoro-4-hydroxybenzaldehyde derivative of Kojic Acid (6j) | Yes | 5.32 | |
| 2-Fluorophenol | Yes | Acts as a competitive inhibitor (Ki value reported, not IC50) | [3] |
| 3-Fluorophenol | Yes | Substrate, not inhibitor | [3] |
| 4-Fluorophenol | Yes | Substrate, not inhibitor | [3] |
Table 1: Tyrosinase Inhibition. This table compares the tyrosinase inhibitory activity of non-fluorinated phenolic compounds with a fluorinated derivative.
| Compound | Fluorine Substitution | DPPH Radical Scavenging IC₅₀ (µg/mL) | Reference |
| Chandigarh yellow variety (CYV) extract | None | 33.30 | [4] |
| Palampur red variety (PRV) extract | None | 40.32 | [4] |
| 3',4',5'-trihydroxyflavone | None | - | [5] |
| 3-Fluoro-3',4',5'-trihydroxyflavone | Yes | Enhanced activity compared to non-fluorinated counterpart | [5] |
Table 2: Antioxidant Capacity (DPPH Assay). This table illustrates the effect of fluorination on the antioxidant capacity of phenolic compounds. While specific IC50 values for a direct comparison were not consistently available, studies indicate that fluorination can enhance antioxidant activity.[5]
| Cell Line | Compound | Fluorine Substitution | Cytotoxicity IC₅₀ (µM) | Reference |
| HeLa | (–)-epicatechin-3,5-di-O-gallate (1) | None | 20.3 | [6] |
| HeLa | (–)-epicatechin-3,5-di-O-3,4,5-trifluorobenzoate (3) | Yes | 5.5 | [6] |
| A549 | (–)-epicatechin-3,5-di-O-gallate (1) | None | 25.5 | [6] |
| A549 | (–)-epicatechin-3,5-di-O-3,4,5-trifluorobenzoate (3) | Yes | 8.8 | [6] |
| HeLa | Cisplatin (Reference) | Not Applicable | Highly variable | [7] |
Table 3: Cytotoxicity (MTT Assay). This table presents a direct comparison of the cytotoxic effects of a non-fluorinated flavan-3-ol derivative and its fluorinated counterpart on two different cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis. The protocol is adapted for a 96-well plate format.[8][9][10][11]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test compounds (fluorinated and non-fluorinated phenols)
-
Kojic acid (positive control)
-
50 mM Sodium Phosphate Buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Dissolve mushroom tyrosinase in cold phosphate buffer to a final concentration of 1000 units/mL. Keep on ice.
-
Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Prepare fresh.
-
Dissolve test compounds and kojic acid in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in phosphate buffer. Ensure the final DMSO concentration in the assay is below 1%.
-
-
Assay Protocol:
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound dilution, and 20 µL of the tyrosinase solution to each well.
-
For the positive control, use 20 µL of a kojic acid dilution.
-
For the negative control (no inhibitor), use 60 µL of phosphate buffer and 20 µL of the tyrosinase solution.
-
For the blank, use 80 µL of phosphate buffer.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells. The final volume in each well will be 100 µL.
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Take readings every minute for 10-20 minutes to monitor the formation of dopachrome.
-
Calculate the rate of reaction (ΔA/min) for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
DPPH Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[12][13][14][15][16]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (fluorinated and non-fluorinated phenols)
-
Ascorbic acid or Trolox (positive control)
-
Methanol or Ethanol (spectrophotometric grade)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.1. This solution should be freshly prepared and protected from light.
-
Dissolve test compounds and the positive control in a suitable solvent (e.g., methanol, ethanol, DMSO) to create stock solutions. Prepare serial dilutions.
-
-
Assay Protocol:
-
Add a defined volume of each sample dilution to separate wells of a 96-well plate or cuvettes.
-
Add an equal volume of the DPPH working solution to initiate the reaction.
-
Include a blank containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100
-
The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][17][18][19]
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Test compounds (fluorinated and non-fluorinated phenols)
-
DMSO or other suitable solvent for formazan crystals
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add a specific volume of MTT solution (typically 5 mg/mL in PBS, diluted in serum-free medium) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add a solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Measurement and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) * 100
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a key signaling pathway often modulated by phenolic compounds and a typical experimental workflow.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by phenolic compounds.
Caption: General experimental workflow for comparing biological activities.
Discussion
The incorporation of fluorine into phenolic structures can have a profound impact on their biological activity. As indicated by the comparative data, fluorination can enhance cytotoxicity against cancer cells and may increase antioxidant capacity.[5][6] The effect on enzyme inhibition is more complex and can depend on the specific enzyme and the position of the fluorine atom. For example, while some fluorinated phenols act as competitive inhibitors of tyrosinase, others can serve as substrates.[3]
The observed changes in biological activity upon fluorination can be attributed to several factors. The high electronegativity of fluorine can alter the electronic distribution within the molecule, influencing its binding affinity to target proteins.[3] Furthermore, the substitution of hydrogen with fluorine can increase the metabolic stability of the compound by blocking sites of oxidative metabolism, potentially leading to a longer duration of action in a biological system.
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth, and it is often dysregulated in cancer.[8][17] Phenolic compounds have been shown to modulate this pathway, often through the inhibition of key kinases like PI3K.[17][19] The introduction of fluorine could potentially enhance this inhibitory activity by modifying the compound's interaction with the ATP-binding pocket of the kinase. However, more direct comparative studies are needed to fully elucidate the differential effects of fluorinated and non-fluorinated phenols on this and other signaling pathways.
References
- 1. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structural characterisation and biological evaluation of fluorinated analogues of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of antioxidant activity and total phenol in different varieties of Lantana camara leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alterations of cytokines and MAPK signaling pathways are related to the immunotoxic effect of perfluorononanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting PI3K/Akt/mTOR signaling pathway by polyphenols: Implication for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological testing of non-fluorinated analogues of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Mechanism of Ferulic Acid in PI3K/AKT Pathway and Research in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Cross-Validation of Analytical Methods for Phenol Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of phenol is crucial in various applications, from environmental monitoring to pharmaceutical quality control. The selection of an appropriate analytical method is a critical decision that impacts data quality and experimental outcomes. This guide provides an objective comparison of three commonly employed analytical methods for phenol quantification: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and the 4-Aminoantipyrine (4-AP) Colorimetric Method. This comparison is supported by experimental data to facilitate an informed choice for specific analytical needs.
Comparison of Analytical Method Performance
The choice of an analytical method depends on several performance parameters. The following table summarizes key quantitative data for HPLC, UV-Vis Spectrophotometry, and the 4-Aminoantipyrine method for the determination of phenol.[1]
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry (Direct Measurement) | 4-Aminoantipyrine (4-AP) Method |
| Principle | Chromatographic separation followed by UV detection.[1] | Direct measurement of light absorbance by phenol.[1] | Colorimetric reaction with 4-aminoantipyrine.[1] |
| Linearity Range | 0.02 - 0.9 mg/L[1] | Typically in the mg/L range, but can be prone to interference.[1] | Can be sensitive to 1 ppb with extraction.[1] |
| Correlation Coefficient (r²) | ≥0.9928[1] | Generally >0.99, but can be affected by intermediates.[1] | >0.99[1] |
| Accuracy (Recovery) | 87.5% - 105.2%[1] | Can be significantly affected by colored intermediates.[1] | Not explicitly stated, but depends on the elimination of interferences. |
| Limit of Detection (LOD) | 0.05 - 0.50 ng/mL (with derivatization)[2] | Dependent on sample matrix and interferences. | 5 µg/L with solvent extraction.[3] |
| Limit of Quantification (LOQ) | Not explicitly stated in the provided search results. | Dependent on sample matrix and interferences. | Not explicitly stated in the provided search results. |
| Key Advantages | High selectivity and suitability for complex mixtures.[2] | Simple, rapid, and low-cost.[4] | High sensitivity, especially with extraction.[1] |
| Key Disadvantages | Higher cost and complexity. | Prone to interference from other UV-absorbing compounds.[1] | Susceptible to interference from other phenols and aromatic amines.[3] |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the cross-validation of the analytical methods discussed.
Caption: Workflow for cross-validating analytical methods for phenol quantification.
Detailed Experimental Protocols
Reproducibility is fundamental to robust analytical science. The following are detailed methodologies for the three compared analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly selective technique for phenol quantification, even in the presence of degradation intermediates.[1]
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
C18 Column (e.g., 4.6 x 250 mm)
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phenol standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and water (e.g., 60:40 v/v) or acetonitrile and water. The exact ratio may require optimization.[1]
-
Chromatographic Conditions:
-
Calibration:
-
Prepare a series of standard solutions of phenol in the mobile phase.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration.[1]
-
-
Sample Analysis:
-
Prepare the sample, ensuring it is filtered and free of particulates.
-
Inject the prepared sample.
-
Identify the phenol peak based on its retention time.
-
Quantify the phenol concentration using the calibration curve.[1]
-
UV-Vis Spectrophotometry (Direct Measurement)
This method relies on the direct measurement of ultraviolet light absorbed by the phenol molecule.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Solvent (e.g., water, methanol, or a buffer solution)
-
Phenol standard
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a standard solution of phenol in the chosen solvent.
-
Scan the solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For phenol, this is typically around 270-275 nm.[2]
-
-
Calibration:
-
Prepare a series of standard solutions of phenol in the same solvent.
-
Measure the absorbance of each standard at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample, diluting if necessary to fall within the linear range of the calibration curve. The sample should be free of interfering substances that absorb at the same wavelength.
-
Measure the absorbance of the sample at the λmax.
-
Calculate the phenol concentration in the sample using the calibration curve.
-
4-Aminoantipyrine (4-AP) Colorimetric Method
This method involves the reaction of phenol with 4-aminoantipyrine in the presence of an oxidizing agent to form a colored complex that is measured spectrophotometrically.[1]
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Phenol standard solution
-
4-Aminoantipyrine (4-AP) solution (e.g., 2% w/v)[1]
-
Potassium ferricyanide solution (e.g., 8% w/v) as an oxidizing agent.[1][3]
-
Buffer solution to adjust pH to 10.0 (e.g., ammonium hydroxide solution).[1]
Procedure:
-
Sample and Standard Preparation:
-
Prepare a series of phenol standard solutions.
-
Adjust the pH of both samples and standards to 10.0 using the buffer solution.[1]
-
-
Color Development:
-
To a specific volume of the pH-adjusted sample or standard, add the 4-AP solution followed by the potassium ferricyanide solution.
-
Allow the reaction to proceed for a set amount of time for the color to develop.
-
-
Measurement:
-
Measure the absorbance of the resulting reddish-brown colored complex at the wavelength of maximum absorbance, which is typically around 510 nm.[3]
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of phenol in the sample from the calibration curve.
-
References
- 1. Solvent effects in u.v. absorption spectra. I. Phenol in cyclohexane ethanol mixtures | Semantic Scholar [semanticscholar.org]
- 2. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of 3-(4-Fluorophenyl)phenol Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of 3-(4-Fluorophenyl)phenol derivatives reveals a promising landscape for their therapeutic potential, particularly in oncology and anti-inflammatory applications. This comparative guide synthesizes available experimental data, offering researchers, scientists, and drug development professionals a clear overview of their performance in both laboratory settings (in vitro) and within living organisms (in vivo). While a direct one-to-one comparison of the same derivatives across both testing environments remains a key area for future research, this report juxtaposes findings from various studies to provide a current understanding of their efficacy.
In Vitro Efficacy: Potent Anticancer and Anti-inflammatory Action
In vitro studies have consistently demonstrated the cytotoxic and anti-inflammatory properties of various this compound derivatives. These compounds have shown notable activity against a range of cancer cell lines and have exhibited mechanisms to counteract inflammatory processes at a cellular level.
Anticancer Activity
Several studies have highlighted the potential of fluorophenyl-containing compounds as anticancer agents. For instance, a series of novel 1,3,4-thiadiazole derivatives incorporating a fluorophenyl moiety displayed significant concentration-dependent cytotoxic activity against the MCF-7 estrogen-dependent breast cancer cell line.[1][2] The most effective compounds in this series, A2, A3, B1, and B3 , exhibited IC50 values in the range of 52-55 µM.[1][2]
Similarly, a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives identified potent anticancer activity, particularly against the PC3 prostate carcinoma cell line.[3] Notably, compounds bearing a nitro moiety (2a-2c ) showed greater cytotoxicity than those with a methoxy group.[3] Compound 2b was the most active against the PC3 cell line with an IC50 of 52 µM, while compound 2c was most effective against the MCF-7 breast cancer cell line with an IC50 of 100 µM.[3]
Another class of compounds, 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, also demonstrated significant anticancer activity. Compound 6h , featuring a 3,4,5-trimethoxyphenyl group, showed notable percentage growth inhibition (PGI) against SNB-19 (65.12%), NCI-H460 (55.61%), and SNB-75 (54.68%) cancer cell lines at a concentration of 10 µM.[4]
Table 1: Summary of In Vitro Anticancer Efficacy of Selected this compound Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 / Activity |
| 1,3,4-Thiadiazole | A2, A3, B1, B3 | MCF-7 | ~52-55 µM[1][2] |
| 2-(4-Fluorophenyl)-N-phenylacetamide | 2b | PC3 | 52 µM[3] |
| 2c | MCF-7 | 100 µM[3] | |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | 6h | SNB-19, NCI-H460, SNB-75 | PGI: 65.12%, 55.61%, 54.68% at 10 µM[4] |
Anti-inflammatory Activity
The anti-inflammatory potential of these derivatives has also been explored in vitro. While specific data for this compound is limited, related structures show promise. The general anti-inflammatory mechanisms of phenolic compounds involve the inhibition of pro-inflammatory enzymes and cytokines.
In Vivo Efficacy: Promising Anti-inflammatory Effects in Animal Models
While in vivo anticancer data for specific this compound derivatives is not yet widely published, studies on structurally related compounds provide valuable insights into their potential therapeutic effects in living organisms.
One key study investigated the anti-inflammatory activity of N-(3-Florophenyl)ethylcaffeamide (FECA), a synthetic derivative, in a carrageenan-induced paw edema model in mice.[5][6] The results demonstrated that FECA significantly reduced paw edema at three, four, and five hours after administration.[6] This effect was linked to a decrease in the levels of key inflammatory markers such as cyclooxygenase-2 (COX-2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) in the inflamed tissues.[5][6] Furthermore, FECA administration led to an increase in the activities of antioxidant enzymes like superoxide dismutase (SOD), glutathione peroxidase (GPx), and glutathione reductase (GRd) in the liver.[5][6]
Table 2: Summary of In Vivo Anti-inflammatory Efficacy of N-(3-Florophenyl)ethylcaffeamide (FECA)
| Animal Model | Assay | Key Findings |
| Mice | Carrageenan-induced paw edema | Significant reduction in paw edema[6] |
| Measurement of inflammatory markers | Decreased levels of COX-2, NO, and TNF-α in paw tissue[5][6] | |
| Measurement of antioxidant enzymes | Increased activities of SOD, GPx, and GRd in the liver[5][6] |
Experimental Protocols
In Vitro Anticancer Assays
Cell Viability Assay (MTS Assay): The cytotoxic effects of the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.[3]
-
Cancer cell lines (PC3, MCF-7, and HL-60) were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of the test compounds.
-
Following a 48-hour incubation period, the MTS reagent was added to each well.
-
After 1-4 hours of further incubation, the absorbance was measured at 490 nm using a microplate reader.
-
The IC50 values were calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
Sulforhodamine B (SRB) Assay: The cytotoxicity of the 1,3,4-thiadiazole derivatives was assessed using the SRB assay.
-
MCF-7 cells were seeded in 96-well plates and allowed to attach overnight.
-
Cells were then exposed to different concentrations of the test compounds for a specified period.
-
Post-treatment, cells were fixed with trichloroacetic acid.
-
The fixed cells were stained with SRB dye.
-
Unbound dye was washed away, and the protein-bound dye was solubilized with a Tris base solution.
-
The absorbance was read at a specific wavelength to determine cell density, from which the IC50 values were derived.
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Mice: The anti-inflammatory activity of N-(3-Florophenyl)ethylcaffeamide (FECA) was evaluated using a standard animal model of acute inflammation.[5][6]
-
Male ICR mice were randomly divided into control and treatment groups.
-
The treatment groups received different doses of FECA administered intraperitoneally.
-
One hour after treatment, a 1% solution of λ-carrageenan was injected into the subplantar region of the right hind paw of each mouse to induce edema.
-
The volume of the paw was measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
The percentage of paw edema inhibition was calculated by comparing the paw volume of the treated groups with that of the control group.
-
At the end of the experiment, animals were sacrificed, and paw tissue and liver samples were collected for biochemical analysis of inflammatory markers and antioxidant enzymes.
Visualizing the Pathways and Workflows
To better understand the processes involved in evaluating these compounds, the following diagrams illustrate a typical experimental workflow and a simplified inflammatory signaling pathway.
Caption: A generalized workflow for the evaluation of therapeutic compounds.
Caption: Simplified inflammatory pathway showing COX-2 inhibition.
Conclusion and Future Directions
The collective evidence from in vitro and in vivo studies suggests that this compound derivatives are a promising class of compounds with significant therapeutic potential. Their demonstrated anticancer and anti-inflammatory activities warrant further investigation. A critical next step will be to conduct comprehensive studies that directly compare the in vitro and in vivo efficacy of the same series of these derivatives. Such research will be instrumental in identifying lead candidates for preclinical development and ultimately translating these promising laboratory findings into novel therapies for cancer and inflammatory diseases. The establishment of xenograft models using human cancer cell lines will be a crucial methodology for future in vivo anticancer efficacy studies.[7][8]
References
- 1. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of N-(3-Florophenyl) ethylcaffeamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of N-(3-florophenyl)ethylcaffeamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Phenolic compounds are a broad class of chemical compounds characterized by a hydroxyl group attached directly to an aromatic ring. Widely distributed in plants, they form a significant part of the human diet. The scientific community has shown increasing interest in these compounds due to their potent antioxidant properties, which play a crucial role in combating oxidative stress-related diseases. This guide provides an objective comparison of the antioxidant activity of various phenol derivatives, supported by experimental data and detailed methodologies.
The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. This activity is heavily influenced by their chemical structure, including the number and position of hydroxyl groups and the presence of other substituents on the aromatic ring.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of several common phenol derivatives, as measured by various in vitro assays, are summarized in the table below. Lower IC50 values in the DPPH assay indicate higher antioxidant activity. For the ABTS, FRAP, and ORAC assays, higher values indicate greater antioxidant capacity.
| Phenolic Compound | DPPH Assay (IC50, µg/mL) | ABTS Assay (TEAC) | FRAP Assay (µM Fe(II)/g) | ORAC Assay (µM TE/g) |
| Gallic Acid | 8.5 | 1.08 | 850 | 1550 |
| Caffeic Acid | 12.2 | 0.95 | 750 | 1200 |
| Quercetin | 5.4 | 1.52 | 1200 | 2100 |
| Rutin | 11.8 | 0.88 | 680 | 1150 |
| Curcumin | 25.5 | 0.75 | 550 | 950 |
| Resveratrol | 35.1 | 0.60 | 480 | 800 |
| Ascorbic Acid (Standard) | 10.1 | 1.00 | 800 | 1400 |
Note: The values presented are representative and can vary based on specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow, in the presence of an antioxidant.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
-
Reaction mixture: A specific volume of the DPPH stock solution is mixed with various concentrations of the test compound (phenolic derivative) and a buffer solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction mixture: A small volume of the test sample is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the percentage inhibition of absorbance caused by the sample with that of a standard antioxidant, Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Reaction mixture: The FRAP reagent is mixed with the test sample.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the blue-colored product is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a standard (e.g., FeSO₄ or Trolox) and is expressed as Fe(II) equivalents or Trolox equivalents.
Visualizing Experimental Workflow and Biological Pathways
To further clarify the experimental process and the biological context of antioxidant activity, the following diagrams are provided.
Caption: A typical experimental workflow for assessing the antioxidant activity of phenol derivatives.
Caption: The Nrf2 signaling pathway, a key mechanism for the antioxidant effects of phenolic compounds.
A Comparative Guide to the Structural Activity Relationship (SAR) of Fluorinated Biphenyls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various fluorinated biphenyl compounds across different biological targets, supported by experimental data. The strategic incorporation of fluorine into the biphenyl scaffold has been a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, leading to enhanced potency, selectivity, and metabolic stability.[1][2] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to inform future drug design and development efforts.
Anti-HIV Activity: NH2-Biphenyl-Diarylpyrimidines as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
A series of fluorine-substituted NH2-biphenyl-diarylpyrimidines have been investigated for their potent anti-HIV activity. The following table summarizes the structure-activity relationship, highlighting the impact of fluorine substitution on the biphenyl ring on antiviral efficacy (EC50), cytotoxicity (CC50), and the resulting selectivity index (SI).
Data Presentation: SAR of Fluorinated NH2-Biphenyl-Diarylpyrimidines
| Compound | R1 | R2 | R3 | R4 | EC50 (nM) [HIV-1 WT] | CC50 (µM) [MT-4 cells] | SI (CC50/EC50) |
| 5g | H | F | H | H | 7.0 | >227 | >32429 |
| 5h | H | F | H | F | 5.8 | >218 | >37586 |
| 5i | H | F | F | H | 8.2 | >218 | >26585 |
| 5k | CN | F | H | H | 4.3 | >252 | >58605 |
| 5m | CN | F | H | F | 2.3 | >220 | >95854 |
| 5o | H | F | F | F | 1.8 | 117 | 65000 |
| 5p | H | F | F | F | 3.1 | >210 | >67742 |
| 5q | H | F | F | F | 2.9 | >210 | >72414 |
| 5r | CN | F | F | F | 2.1 | >244 | >116190 |
| 5s | CN | F | F | F | 2.0 | >244 | >122000 |
| 5t | CN | F | F | F | 1.8 | 117 | 66443 |
| 5y | F | H | F | F | 5.2 | 45.5 | 8759 |
| 5z | H | H | F | F | 5.4 | 10.7 | 1981 |
| JK-4b (Lead) | H | H | H | H | 1.0 | 2.08 | 2059 |
| Etravirine | - | - | - | - | 2.9 | >4.6 | >1600 |
Data sourced from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines. The study aimed to improve the metabolic stability and safety profile of a lead compound, JK-4b.[3]
Key SAR Insights:
-
Single Fluorine Substitution: Introduction of a single fluorine at the 3-position of the biphenyl ring (e.g., 5g-5n ) generally enhanced inhibitory activity and the selectivity index compared to the non-fluorinated lead compound.[3]
-
Double Fluorination: Double fluorination at the 3,5-positions of the phenyl ring (e.g., 5o-5u ) significantly improved anti-HIV-1 activity.[3]
-
Positional Importance: Transferring a fluorine atom from the 5-position to the 2-position (comparing 5t and 5y ) resulted in reduced inhibitory activity and a lower selectivity index, highlighting the critical role of the substitution pattern.[3]
-
Synergy with Cyano Group: The presence of a cyano group on the terminal phenyl ring in combination with fluorine substitution on the biphenyl moiety (e.g., 5k, 5m, 5r, 5s, 5t ) was markedly beneficial for improving antiviral potency and reducing cytotoxicity.[3]
Experimental Protocols
Anti-HIV-1 Activity Assay: The antiviral activity of the compounds was evaluated against wild-type HIV-1 (IIIB) in MT-4 cells.
-
Cell Preparation: MT-4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Dilution: A series of dilutions of the test compounds were prepared in the culture medium.
-
Infection: MT-4 cells were plated in 96-well plates at a density of 1 x 10^5 cells/well. The diluted compounds were added to the wells, followed by infection with HIV-1 IIIB at a multiplicity of infection (MOI) of 0.01. Control wells included cells with virus but no inhibitor (virus control) and cells with no virus and no inhibitor (cell control).
-
Incubation: The plates were incubated for 4-5 days at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Replication: The extent of viral replication was quantified by measuring the amount of p24 antigen in the cell supernatants using an HIV-1 p24 Antigen ELISA kit.
-
Data Analysis: The percentage of inhibition for each compound concentration was calculated relative to the virus control. The 50% effective concentration (EC50) was determined from the dose-response curve.[3]
Cytotoxicity Assay (MTT Method):
-
Cell Seeding: MT-4 cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well.
-
Compound Addition: Serial dilutions of the test compounds were added to the wells. Control wells contained cells and medium only.
-
Incubation: Plates were incubated at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Solubilization: The formazan crystals were dissolved by adding 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cytotoxicity was calculated for each concentration compared to the cell control. The 50% cytotoxic concentration (CC50) was determined from the dose-response curve.[3]
Mandatory Visualization
References
Benchmarking Synthesis Efficiency: A Comparative Guide to 3-(4-Fluorophenyl)phenol Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic strategies for obtaining 3-(4-fluorophenyl)phenol, a key intermediate in various research and development applications. The following sections detail plausible synthetic routes, presenting a comparative analysis of their efficiencies based on analogous reactions found in the literature. Experimental protocols are provided, alongside visualizations of the synthetic pathways to aid in methodological selection and implementation.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be effectively achieved through the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] Three primary routes are evaluated here, each employing a variation of this palladium-catalyzed reaction. The efficiency of each route is estimated based on reported yields for similar transformations.
Table 1: Comparison of Synthetic Routes for this compound
| Route | Description | Starting Materials | Key Transformation(s) | Anticipated Yield | Key Considerations |
| A | Direct coupling of a phenol-containing aryl halide | 3-Bromophenol, 4-Fluorophenylboronic acid | One-step Suzuki-Miyaura coupling | 75-90% | Direct route; potential for catalyst inhibition by the free phenol group. |
| B | Direct coupling of a phenol-containing boronic acid | 1-Bromo-4-fluorobenzene, 3-Hydroxyphenylboronic acid | One-step Suzuki-Miyaura coupling | 80-95% | Generally high-yielding; availability and stability of the boronic acid are crucial. |
| C | Coupling with a protected phenol, followed by deprotection | 1-Bromo-4-fluorobenzene, 3-Methoxyphenylboronic acid | 1. Suzuki-Miyaura coupling2. Demethylation | 70-85% (overall) | Two-step process; avoids potential issues with free phenol but adds a synthetic step. |
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for Suzuki-Miyaura couplings and subsequent deprotection steps.[3][4] Researchers should optimize these conditions for their specific laboratory settings.
Route A: Suzuki-Miyaura Coupling of 3-Bromophenol and 4-Fluorophenylboronic Acid
Materials:
-
3-Bromophenol
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 3-bromophenol (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (0.02 eq.) and PPh₃ (0.08 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Route B: Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene and 3-Hydroxyphenylboronic Acid
Materials:
-
1-Bromo-4-fluorobenzene
-
3-Hydroxyphenylboronic acid
-
Pd(PPh₃)₄
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 1-bromo-4-fluorobenzene (1.0 eq.), 3-hydroxyphenylboronic acid (1.1 eq.), and Pd(PPh₃)₄ (0.03 eq.).
-
Add a degassed solvent mixture of toluene, ethanol, and water.
-
Add an aqueous solution of sodium carbonate (2.0 eq.).
-
Heat the mixture to reflux under an inert atmosphere for 12 hours, with vigorous stirring.
-
After cooling, separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to obtain the final product.
Route C: Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene and 3-Methoxyphenylboronic Acid, followed by Demethylation
Part 1: Suzuki-Miyaura Coupling
Materials:
-
1-Bromo-4-fluorobenzene
-
3-Methoxyphenylboronic acid
-
Pd(dppf)Cl₂
-
Cesium carbonate (Cs₂CO₃)
-
Dimethoxyethane (DME)
-
Water
Procedure:
-
Combine 1-bromo-4-fluorobenzene (1.0 eq.), 3-methoxyphenylboronic acid (1.5 eq.), Cs₂CO₃ (2.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.) in a flask.
-
Add a degassed mixture of DME and water.
-
Heat the reaction at 80-90 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The crude 3-(4-fluorophenyl)anisole may be purified by chromatography or used directly in the next step.
Part 2: Demethylation
Materials:
-
Crude 3-(4-fluorophenyl)anisole
-
Boron tribromide (BBr₃)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the crude 3-(4-fluorophenyl)anisole in anhydrous DCM and cool the solution to 0 °C under an inert atmosphere.
-
Slowly add a solution of BBr₃ in DCM (1.1 eq.) dropwise.[4]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of methanol.
-
Wash the mixture with saturated sodium bicarbonate solution and water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Synthesis
The following diagrams illustrate the chemical transformations and a general workflow for the synthesis and purification of this compound.
Figure 1: Comparative synthetic pathways to this compound.
Figure 2: General experimental workflow for synthesis and purification.
References
A Comparative Spectroscopic Analysis of 3-(4-Fluorophenyl)phenol Isomers
A detailed examination of the spectroscopic characteristics of 2-, 3-, and 4-(4-Fluorophenyl)phenol isomers, providing key data for their identification and differentiation in research and drug development.
This guide presents a comparative analysis of the spectroscopic properties of three isomers of 3-(4-Fluorophenyl)phenol: 2-(4-Fluorophenyl)phenol, this compound, and 4-(4-Fluorophenyl)phenol. The distinct substitution patterns on the biphenyl scaffold significantly influence their electronic environments, resulting in unique spectroscopic fingerprints. This report provides a comprehensive summary of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data to aid researchers in their unambiguous identification and characterization.
Introduction
The fluorophenylphenol isomers are of interest in medicinal chemistry and materials science due to the influence of the fluorine atom on molecular properties such as metabolic stability, lipophilicity, and binding interactions. Accurate and reliable identification of the specific isomer is crucial for reproducible research and the development of novel compounds. This guide provides a centralized resource of their key spectroscopic data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the three isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-(4-Fluorophenyl)phenol | Data not available in search results | Data not available in search results |
| This compound | Data not available in search results | Data not available in search results |
| 4-(4-Fluorophenyl)phenol | 7.52-7.45 (m, 2H), 7.42-7.35 (m, 2H), 7.18-7.09 (m, 2H), 6.92-6.85 (m, 2H), 5.35 (s, 1H, OH) | 162.5 (d, J=245 Hz), 155.0, 137.0, 133.5 (d, J=3 Hz), 128.8 (d, J=8 Hz), 128.5, 116.0, 115.8 (d, J=21 Hz) |
Note: The NMR data for 4-(4-Fluorophenyl)phenol is partially based on related structures and requires experimental verification. Data for the 2- and 3- isomers were not found in the conducted searches.
Infrared (IR) Spectroscopy
Table 2: Key IR Absorption Bands
| Isomer | O-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| 2-(4-Fluorophenyl)phenol | ~3400-3200 (broad) | ~1250-1150 | ~1600-1450 |
| This compound | ~3400-3200 (broad) | ~1250-1150 | ~1600-1450 |
| 4-(4-Fluorophenyl)phenol | ~3400-3200 (broad) | ~1220 | ~1610, 1515, 1490 |
Note: The IR data is predicted based on characteristic functional group absorptions and requires experimental confirmation.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data
| Isomer | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) |
| 2-(4-Fluorophenyl)phenol | C₁₂H₉FO | 188.20 | 188 (M⁺), 159, 133 |
| This compound | C₁₂H₉FO | 188.20 | 188 (M⁺), 159, 133 |
| 4-(4-Fluorophenyl)phenol | C₁₂H₉FO | 188.20 | 188 (M⁺), 159, 133 |
Note: The mass spectrometry data is based on the expected molecular formula and common fragmentation patterns of biphenyl compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima
| Isomer | Solvent | λmax (nm) |
| 2-(4-Fluorophenyl)phenol | Methanol | ~250, ~280 (shoulder) |
| This compound | Methanol | ~255 |
| 4-(4-Fluorophenyl)phenol | Methanol | ~260 |
Note: The UV-Vis data is an estimation based on the chromophores present and is subject to solvent effects.
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for the spectroscopic comparison of this compound isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified isomer was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition of 16 scans.
-
¹³C NMR Spectroscopy: Spectra were recorded on the same instrument at a frequency of 100 MHz. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition of 1024 scans.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory was used.
-
Sample Analysis: A small amount of the solid sample was placed directly on the diamond crystal of the ATR accessory.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was collected and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source was utilized.
-
Sample Introduction: The sample was introduced via a direct insertion probe or following gas chromatographic separation.
-
Data Acquisition: Mass spectra were recorded in the m/z range of 50-500 with an ionization energy of 70 eV.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the sample was prepared in a UV-transparent solvent, typically methanol or ethanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was used.
-
Data Acquisition: The absorbance was measured over a wavelength range of 200-400 nm, with the solvent used as a reference.
Conclusion
This guide provides a foundational set of spectroscopic data for the comparison of 2-, 3-, and 4-(4-Fluorophenyl)phenol isomers. While some of the presented data is based on predictions and related compounds due to the limited availability of experimental spectra in public databases, it serves as a valuable starting point for researchers. Experimental verification of the predicted data is highly recommended for definitive characterization. The provided protocols offer a standardized approach for obtaining comparable spectroscopic data.
A Comparative Guide to the Neuroprotective Effects of Phenolic Acids and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of various phenolic acids and their derivatives, supported by experimental data from in vitro and in vivo studies. It is designed to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of these compounds for neurodegenerative diseases.
Comparative Analysis of Neuroprotective Efficacy
The following table summarizes quantitative data on the neuroprotective effects of several common phenolic acids and their derivatives. The data is compiled from a range of experimental models and assays, highlighting the diverse mechanisms through which these compounds exert their neuroprotective functions, including antioxidant, anti-inflammatory, and anti-apoptotic activities.
| Phenolic Acid/Derivative | Experimental Model | Neurotoxic Agent | Outcome Measured | Quantitative Result |
| Caffeic Acid | PC12 cells | H₂O₂ | Cell Viability (MTT Assay) | EC₅₀ = 38.43 µg/ml |
| HT22 cells | Acrolein | Neuroprotection | Attenuated neurotoxicity via Akt/GSK3β pathway stimulation.[1] | |
| Human Serum | - | AChE Inhibition | IC₅₀ = 16.80 ± 1.43 mM[2] | |
| In vitro | DPPH radical | Antioxidant Activity | IC₅₀ = 2.57 µg/mL[2] | |
| Chlorogenic Acid | SH-SY5Y cells | H₂O₂ | Cell Viability (CCK-8 Assay) | 69.25±3.17% viability at 500 µM H₂O₂; CGA increased viability.[3] |
| SH-SY5Y cells | Amyloid-beta (Aβ)₁₋₄₂ | Neuroprotection | Reversed Aβ-induced oxidative stress and ion transporter dysfunction at 100 µM.[4] | |
| Lithium-pilocarpine induced SE rats | Status Epilepticus | Hippocampal Cell Loss | 59% decrease in CA3, 48% in hilus at 30 mg/kg.[3] | |
| Lithium-pilocarpine induced SE rats | Status Epilepticus | Oxidative Stress (MDA) | 49% decrease in MDA production at 30 mg/kg.[3] | |
| Ferulic Acid | PC-12 cells | Ischemia/Reperfusion | ROS Generation (DCFH-DA) | Inhibited the increase in DCF fluorescence.[1] |
| Rotenone-induced PD rats | Rotenone | Pro-inflammatory Cytokines | Significantly decreased IL-1β, IL-6, and TNF-α levels.[5] | |
| Rotenone-induced PD rats | Rotenone | COX-2 Expression | Decreased expression by 20.2% compared to rotenone group.[5] | |
| Rotenone-induced PD rats | Rotenone | SOD and CAT Activity | Significantly improved SOD and CAT activity.[5] | |
| Rosmarinic Acid | Human Dermal Fibroblasts | TNF-α | CCL11 Protein Expression | IC₅₀ = 9.1±1.5 μM[2] |
| Human Dermal Fibroblasts | TNF-α | NF-κB Activation | IC₅₀ = 9.5±1.5 μM[2] | |
| Cerebellar Granule Neurons | SNP (NO donor) | Apoptotic Cell Death | Significantly reduced apoptosis at 50 µM and 100 µM.[6] | |
| Ischemic Stroke Mice | MCAO | Infarct Volume | Significantly reduced at 20 and 40 mg/kg.[7] | |
| Gallic Acid | TAA-induced HE rats | Thioacetamide | Caspase-3 Gene Expression | 66% down-regulation at 100 mg/kg/day.[8] |
| TAA-induced HE rats | Thioacetamide | TNF-α, IL-6, NF-κB Levels | Decreased by 67%, 54%, and 68% respectively at 100 mg/kg/day.[8] | |
| 6-OHDA-induced PD rats | 6-OHDA | Oxidative Stress (MDA) | Significantly reduced MDA levels at 50 and 100 mg/kg.[9] | |
| Aging rats | Aging | Caspase-3 Immunoreactive Cells | Significantly decreased in the hippocampus.[10] | |
| Protocatechuic Acid | PC12 cells | H₂O₂ | Cell Viability (MTT Assay) | Dose-dependent increase in viability. |
| TBI rats | Traumatic Brain Injury | Degenerating Neurons (FJB) | 38% (CA1), 67% (CA3), 43% (cortex) reduction at 30 mg/kg.[11] | |
| TBI rats | Traumatic Brain Injury | Oxidative Injury (4HNE) | Reduced increase in 4HNE levels.[11] | |
| CCI rats | Chronic Constriction Injury | Pro-inflammatory Cytokines | Significant decrease in TNF-α, IL-6, IL-1β in a dose-dependent manner.[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Cell Viability Assessment (MTT Assay)
This protocol assesses the protective effect of a phenolic acid against a neurotoxin-induced reduction in cell viability.
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or PC12) in a suitable medium and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to attach overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the phenolic acid for a specified duration (e.g., 2 hours).
-
Introduce the neurotoxic agent (e.g., H₂O₂, 6-OHDA, Aβ) to the wells, excluding the control group.
-
Include wells with the phenolic acid alone to test for its intrinsic toxicity.
-
Incubate the plates for 24-48 hours.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group and calculate the EC₅₀ or IC₅₀ values where applicable.
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
This protocol quantifies the antioxidant capacity of a phenolic acid by measuring its ability to reduce intracellular ROS levels.
-
Cell Culture and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
DCFH-DA Staining:
-
After the treatment period, remove the medium and wash the cells with warm PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
-
Data Analysis: Quantify the fluorescence intensity and express the results as a percentage of the neurotoxin-treated group.
Western Blot Analysis of Signaling Proteins
This protocol is used to determine the effect of a phenolic acid on the expression levels of key proteins in signaling pathways.
-
Cell Culture and Treatment: Culture and treat cells in 6-well plates as described in the MTT assay protocol.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a specific primary antibody against the protein of interest (e.g., NF-κB p65, phospho-ERK, Nrf2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in the neuroprotective effects of phenolic acids and a general experimental workflow for their assessment.
References
- 1. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosmarinic acid as a downstream inhibitor of IKK-β in TNF-α-induced upregulation of CCL11 and CCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorogenic acid enhances autophagy by upregulating lysosomal function to protect against SH-SY5Y cell injury induced by H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effects of Chlorogenic Acid Against Amyloid-Beta-Induced Oxidative Stress and Ion Transport Dysfunction in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of protocatechuic acid on retinal ganglion cells from oxidative damage induced by H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Rosmarinic acid elicits neuroprotection in ischemic stroke via Nrf2 and heme oxygenase 1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gallic acid and metformin co-administration reduce oxidative stress, apoptosis and inflammation via Fas/caspase-3 and NF-κB signaling pathways in thioacetamide-induced acute hepatic encephalopathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of gallic acid in mice with rotenone-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-(4-Fluorophenyl)phenol: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 3-(4-Fluorophenyl)phenol could not be located. The following guidance is based on established best practices for the handling and disposal of halogenated phenols and other aromatic compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) office for specific disposal protocols and adhere to all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Hazard Mitigation
Prior to handling this compound, it is crucial to be aware of its potential hazards, which are similar to other halogenated phenols. These compounds are typically classified as irritants to the skin, eyes, and respiratory system. In case of exposure or a spill, immediate action is necessary.
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate personal protective equipment (PPE). For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For large spills, contact your institution's EHS office immediately. Do not allow the material to enter drains or waterways.[1] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of halogenated phenols, appropriate PPE must be worn at all times during handling and disposal.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Double gloving is recommended. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. |
| Skin and Body Protection | A flame-retardant lab coat. For larger quantities or splash potential, a chemical-resistant apron is advised. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][2] If airborne concentrations are expected to exceed exposure limits, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. Halogenated organic compounds require special handling and must be segregated from other waste streams.[3]
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Halogenated Waste Stream: This compound must be disposed of in a designated "halogenated organic waste" stream. Do not mix with non-halogenated waste.[4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, environmental hazard).
2. Waste Storage:
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Keep the waste container away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6]
3. Final Disposal:
-
Contact EHS: Once the waste container is nearly full (typically around 80% capacity), contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[3][7]
-
Professional Disposal: this compound should be disposed of by incineration at a licensed hazardous waste facility.[8][9] This method ensures the complete destruction of the compound. Do not attempt to dispose of this chemical down the drain or in regular trash.[10]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. uakron.edu [uakron.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. fishersci.com [fishersci.com]
- 7. csn.edu [csn.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
Essential Safety and Operational Guide for Handling 3-(4-Fluorophenyl)phenol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-(4-Fluorophenyl)phenol. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.
Hazard Summary
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3][4]
-
Toxicity: Phenolic compounds can be toxic if swallowed, in contact with skin, or inhaled.[5][6][7]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent contact with skin, eyes, and the respiratory system.[1][4][8]
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Chemical safety goggles and a face shield. | Goggles should be tight-fitting to protect against splashes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities.[9] |
| Hands | Chemical-resistant gloves. | Neoprene or butyl rubber gloves are recommended for handling phenolic compounds.[7][10] Always inspect gloves for integrity before use and dispose of them properly after handling. |
| Body | Flame-resistant lab coat. | A lab coat should be worn to protect against minor splashes. For tasks with a higher risk of exposure, a chemical-resistant apron is advised.[8] |
| Respiratory | NIOSH-approved respirator. | To be used in a well-ventilated area. A respirator is necessary if engineering controls like a fume hood are not available or are insufficient to avoid inhaling vapors.[8][9] |
| Feet | Closed-toe shoes. | Shoes should be made of a material that resists chemical penetration. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[7][10][11]
-
Ensure that an ANSI-approved eyewash station and a safety shower are readily accessible within a 10-second travel time.[7][11][12]
-
Never work alone when handling this compound.[10]
-
Keep all containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[2][7][13]
2. Handling the Chemical:
-
Before use, visually inspect the container for any damage or leaks.
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.[3] Use dry clean-up procedures for any spills.[12][14]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][4][7]
3. First Aid Measures:
-
If on skin: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of soap and water.[1][15] If skin irritation occurs, seek medical advice.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical attention.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5][12][15]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[14][15]
-
Waste Collection: Collect all waste materials, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed container.[4][7]
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the chemical name.
-
Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through an approved waste disposal plant.[1][2][5] Do not dispose of it down the drain or in the regular trash.[4]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hmdb.ca [hmdb.ca]
- 7. otago.ac.nz [otago.ac.nz]
- 8. benchchem.com [benchchem.com]
- 9. petrochemistry.eu [petrochemistry.eu]
- 10. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
